molecular formula C26H40O6 B1139209 Retinyl glucoside

Retinyl glucoside

Cat. No.: B1139209
M. Wt: 448.6 g/mol
InChI Key: CANKXEMSSRKEGQ-GICNYWJSSA-N
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Description

Retinyl-β-D-glucoside is a naturally occurring and biologically active metabolites of vitamin A, which are found in fish and mammals.IC50 Value:Target:in vitro: Retinyl beta-D-glucoside is a substrate for two broad-specificity mammalian beta-glucosidases, namely the cytosolic and membrane-associated beta-glucosidases of guinea pig liver. However, retinyl beta-D-glucoside is not hydrolysed by placental glucocerebrosidase [1].in vivo: Depending on the mode of administration, retinyl beta-glucose, which is soluble in water, showed 67-100% of the growth-promoting activity of retinyl acetate in vitamin A-deficient rats. In metabolic studies on vitamin A-deficient rats, retinyl beta-glucose was rapidly hydrolyzed to retinol [2].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANKXEMSSRKEGQ-GICNYWJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Retinyl Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl glucoside, a glycosylated derivative of retinol (Vitamin A), is of significant interest due to its potential for enhanced stability and bioavailability, making it a promising candidate for applications in cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, encompassing both enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and analytical procedures are presented to facilitate its synthesis and characterization. Furthermore, this guide elucidates the metabolic fate of this compound and its integration into the broader vitamin A signaling pathway.

Introduction

Retinol and its derivatives, collectively known as retinoids, are crucial for a multitude of physiological processes, including vision, immune function, and cellular differentiation. However, the inherent instability of retinol, particularly its sensitivity to light and oxidation, presents challenges for its formulation and delivery. Glycosylation, the attachment of a sugar moiety, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. This compound, as a water-soluble derivative of retinol, is designed to overcome these limitations, offering a more stable and potentially less irritating alternative to free retinol. This document details the key synthetic routes for obtaining this valuable compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective approach to the production of this compound. The use of glycosidases, particularly β-glucosidase, in a non-conventional medium like supercritical carbon dioxide (SCCO2) has been shown to be an effective method.

Quantitative Data

The enzymatic synthesis of this compound has been reported using β-glucosidase from sweet almond in SCCO2. The yields vary depending on the carbohydrate donor used in the reaction[1][2][3][4][5].

Carbohydrate DonorYield (%)Product(s)Reference(s)
D-Glucose-Reaction did not occur under reported conditions
D-Galactose9-3418-O-(α/β-D-Galactopyranosyl)retinol
D-Mannose9-34Exclusively 18-O-(β-D-Mannopyranosyl)retinol
D-Fructose34 (highest)18-O-(D-Fructofuranosyl)retinol
D-Sorbitol9-34Exclusively 18-O-(1-D-Sorbitol)retinol
Experimental Protocols

2.2.1. Enzyme Preparation (Isolation of β-glucosidase from sweet almond)

A detailed, step-by-step protocol for the isolation of β-glucosidase from sweet almond is not explicitly provided in the searched literature. However, a general procedure would involve the homogenization of blanched sweet almonds in a suitable buffer (e.g., phosphate buffer, pH 6.0), followed by centrifugation to remove solids. The crude enzyme extract in the supernatant would then be subjected to purification steps such as ammonium sulfate precipitation, dialysis, and column chromatography (e.g., ion-exchange and/or size-exclusion chromatography) to achieve the desired purity. The specific activity of the purified enzyme should be determined using a standard assay, for instance, by measuring the hydrolysis of p-nitrophenyl-β-D-glucopyranoside.

2.2.2. Enzymatic Synthesis in Supercritical Carbon Dioxide (SCCO2)

The following is a generalized protocol based on the published literature:

  • Reactor Setup: The reaction is performed in a high-pressure reactor equipped with a magnetic stirrer, temperature control, and a means for introducing and releasing CO2. A typical setup would be a 100 ml capacity thermostatically controlled vessel with a recirculating fluid pressure differential loop.

  • Reaction Mixture:

    • Retinol (substrate)

    • Carbohydrate (e.g., D-fructose, molar excess)

    • Purified β-glucosidase (e.g., 40% w/w of carbohydrate)

    • A minimal amount of buffer to maintain enzyme activity (e.g., 1.2 ml of pH 6 phosphate buffer for a 0.12 mM retinol concentration)

  • Reaction Conditions:

    • The reactor is charged with the reaction mixture.

    • The system is pressurized with CO2 to the desired pressure (e.g., 120 bar).

    • The temperature is raised to the optimal level (e.g., 50 °C).

    • The reaction mixture is stirred for a specified duration. The reaction should be carried out in the dark to prevent the degradation of retinol.

  • Product Recovery and Purification:

    • After the reaction, the reactor is slowly depressurized.

    • The reaction mixture is evaporated to dryness in the dark.

    • The crude product is then purified. A common method involves dissolving the mixture in a minimal amount of a suitable solvent and applying it to a chromatography column (e.g., silica gel).

    • Elution with a gradient of solvents (e.g., chloroform-methanol) would separate the unreacted retinol, carbohydrate, and the this compound product.

    • Fractions are collected and analyzed by HPLC to identify and pool the pure product.

Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to this compound, often employing protection-deprotection strategies to achieve the desired glycosylation.

Quantitative Data

A specific yield for the chemical synthesis of this compound was not explicitly found in the search results. However, a similar synthesis of retinyl β-D-glucuronide reported a yield of approximately 15%. Another high-yield synthesis of a related compound, all-trans-retinoyl β-glucuronide, achieved up to 79% yield using a different activation method. These suggest that the yield of this compound via chemical synthesis is highly dependent on the specific methodology employed.

Experimental Protocols

3.2.1. Koenigs-Knorr Glycosylation of Retinol

The following is a generalized protocol based on the principles of the Koenigs-Knorr reaction, adapted for retinol based on similar reported syntheses:

  • Preparation of Glycosyl Donor: The hydroxyl groups of D-glucose are first protected, typically by acetylation, to form per-O-acetylated glucose. This is then brominated at the anomeric carbon to yield acetobromo-α-D-glucose (α-D-glucopyranosyl bromide tetrabenzoate is also mentioned as a reactant in the literature).

  • Glycosylation Reaction:

    • All-trans retinol is dissolved in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

    • A silver salt, such as silver carbonate (Ag2CO3), is added as a promoter.

    • The glycosyl donor (e.g., acetobromo-α-D-glucose) is dissolved in the same solvent and added dropwise to the retinol solution at a controlled temperature (e.g., room temperature or below).

    • The reaction mixture is stirred in the dark for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification of Protected this compound:

    • Upon completion, the reaction mixture is filtered to remove the silver salts.

    • The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to isolate the protected this compound.

  • Deprotection:

    • The purified, protected this compound is dissolved in a suitable solvent (e.g., methanol).

    • A catalytic amount of a base, such as sodium methoxide, is added (Zemplén deacetylation).

    • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

    • The reaction is neutralized with an acidic resin or a weak acid, filtered, and the solvent is evaporated.

  • Final Purification: The deprotected this compound is purified by a final chromatographic step, such as reverse-phase HPLC, to yield the pure product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for monitoring the reaction progress and assessing the purity of the final product.

  • For Enzymatic Synthesis Monitoring:

    • Column: Aminopropyl column (e.g., 10 μm, 300 x 3.9 mm).

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1 mL/min.

    • Detector: Refractive Index (RI) detector.

    • Retention Times (example): Retinol ~3.15 min, D-glucose ~6.69 min, 18-O-(D-Glucopyranosyl)retinol ~8.89 min.

  • For Purification and Analysis of Retinoids:

    • Column: Reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

    • Detector: UV detector at 325 nm for retinol and its esters.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is considered a pro-drug of retinol. Upon administration, it is expected to be hydrolyzed by endogenous β-glucosidases to release free retinol, which can then enter the established vitamin A metabolic and signaling pathway.

Metabolic_Pathway Retinyl_Glucoside This compound Retinol Retinol (Vitamin A) Retinyl_Glucoside->Retinol Hydrolysis (β-glucosidases) Retinal Retinal Retinol->Retinal Oxidation (RDH/ADH) Retinoic_Acid Retinoic Acid (Active Metabolite) Retinal->Retinoic_Acid Oxidation (RALDH) RAR_RXR RAR/RXR Nuclear Receptors Retinoic_Acid->RAR_RXR Binding Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Regulation Biological_Effects Biological Effects (Cell Differentiation, Growth, etc.) Gene_Expression->Biological_Effects

Metabolic fate of this compound.
Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow Synthesis Synthesis (Enzymatic or Chemical) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization HPLC HPLC Analysis (Purity Assessment) Characterization->HPLC NMR NMR Spectroscopy (Structure Elucidation) Characterization->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Characterization->MS

General workflow for synthesis and characterization.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing available quantitative data and generalized experimental protocols for both enzymatic and chemical methods. While enzymatic synthesis in supercritical carbon dioxide offers a selective and environmentally friendly approach, chemical synthesis via methods like the Koenigs-Knorr reaction remains a viable alternative. The provided workflows and pathway diagrams offer a clear framework for researchers and drug development professionals to undertake the synthesis, purification, and characterization of this compound, a promising derivative of vitamin A with significant potential in various applications. Further research to optimize reaction conditions and develop more detailed, scalable protocols is warranted.

References

An In-depth Technical Guide on the Mechanism of Action of Retinyl Glucoside in Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl glucoside, a stabilized derivative of vitamin A, represents a significant advancement in topical retinoid therapy. This technical guide elucidates the intricate mechanism of action of this compound within the skin, from its enzymatic conversion to the biologically active retinoic acid to its subsequent modulation of gene expression and cellular behavior. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Retinoids are a class of compounds derived from vitamin A that are pivotal in regulating various biological processes within the skin, including cellular proliferation, differentiation, and extracellular matrix remodeling.[1] While highly effective, the application of traditional retinoids like retinoic acid is often limited by their inherent instability and potential for skin irritation.[2][3] this compound, a conjugate of retinol and glucose, has been developed to overcome these limitations. The glycosylation of retinol enhances its stability and provides a mechanism for gradual, targeted release within the skin, thereby improving its tolerability profile while maintaining efficacy.[4]

Core Mechanism of Action

The therapeutic effects of this compound are contingent upon its conversion to the biologically active form, all-trans-retinoic acid (ATRA), within the skin. This multi-step process ensures a controlled delivery of the active molecule to its target cells.

Enzymatic Conversion Pathway

Upon topical application, this compound penetrates the stratum corneum and enters the viable epidermis. Here, it undergoes a series of enzymatic reactions:

  • Hydrolysis: Skin-resident enzymes, specifically α- and β-glucosidases, catalyze the hydrolysis of the glucoside bond, releasing retinol and a glucose molecule.[4]

  • Oxidation to Retinaldehyde: The liberated retinol is then oxidized to retinaldehyde. This reversible reaction is catalyzed by cytosolic alcohol dehydrogenases (ADHs) and microsomal retinol dehydrogenases (RDHs).

  • Oxidation to Retinoic Acid: Finally, retinaldehyde is irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).

This controlled, stepwise conversion is crucial for mitigating the irritation commonly associated with direct application of retinoic acid.

G RG This compound (in Epidermis) Retinol Retinol RG->Retinol α/β-Glucosidase (Hydrolysis) Retinal Retinaldehyde Retinol->Retinal ADH / RDH (Reversible Oxidation) Retinal->Retinol RA All-Trans-Retinoic Acid (ATRA) Retinal->RA RALDH (Irreversible Oxidation)

Figure 1: Metabolic pathway of this compound to ATRA in the skin.

Nuclear Receptor Signaling

All-trans-retinoic acid exerts its biological effects by functioning as a ligand for nuclear receptors.

  • Receptor Binding: ATRA diffuses into the nucleus of keratinocytes and fibroblasts and binds to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).

  • Heterodimerization and DNA Binding: Upon ligand binding, RARs form a heterodimer with RXRs. This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

  • Gene Transcription Modulation: The binding of the RAR-RXR heterodimer to RAREs recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of hundreds of genes. This regulation influences key cellular functions that contribute to the anti-aging effects of retinoids.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_cyto ATRA RA_nuc ATRA RA_cyto->RA_nuc Diffusion Complex RAR-RXR Heterodimer RA_nuc->Complex RAR RAR RAR->Complex RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Figure 2: Retinoid signaling pathway via nuclear receptors.

Key Biological Outcomes

The modulation of gene expression by ATRA leads to several clinically observable benefits for the skin:

  • Stimulation of Collagen Synthesis: ATRA upregulates the expression of genes encoding procollagen (e.g., COL1A1, COL1A2) in dermal fibroblasts, leading to increased production of type I and type III collagen.

  • Inhibition of Matrix Metalloproteinases (MMPs): It downregulates the expression of several MMPs, such as collagenase (MMP-1) and gelatinase (MMP-9), which are enzymes responsible for collagen and elastin degradation. This dual action of promoting collagen synthesis while preventing its breakdown helps to improve skin firmness and reduce wrinkles.

  • Epidermal Homeostasis: ATRA normalizes keratinocyte proliferation and differentiation, leading to a thicker, more organized epidermis and improved barrier function.

  • Increased Hyaluronic Acid Production: Retinoids can stimulate the expression of hyaluronan synthase (HAS) genes in keratinocytes, leading to increased production of hyaluronic acid, which helps to hydrate the skin.

Quantitative Data Presentation

The following table summarizes key quantitative data from various studies investigating the effects of retinoids, providing a basis for comparison.

ParameterCompoundConcentrationResultStudy TypeCitation
Wrinkle Reduction Retinol/Booster FormulaNot Specified~20% improvement in frontal eye wrinkles and nasolabial folds after 11 weeks.In vivo (Human)
Wrinkle Reduction Tretinoin0.05%76% of subjects showed improvement in fine wrinkling vs. 55% for vehicle after 2 years.In vivo (Human)
Gene Expression (RARs) Camphor (as a booster)100 ppm1.78-fold (RARA), 1.9-fold (RARB), and 2.16-fold (RARG) increase.In vitro
Collagenase Inhibition All-trans-retinoic acid0.25-1 µMHalf-maximal inhibition (IC50) of collagenase accumulation.In vitro (Fibroblasts)
Gelatinase Inhibition All-trans-retinoic acid3-6 µMHalf-maximal inhibition (IC50) of gelatinase accumulation.In vitro (Fibroblasts)
Procollagen Production All-trans-retinoic acid10⁻⁵ MMarked reduction in procollagen production.In vitro (Fibroblasts)
UGT2B7 mRNA Inhibition all-trans-retinoic acid3.5 µMIC50 for suppression of UGT2B7 mRNA expression.In vitro (Caco-2 cells)

Experimental Protocols

The evaluation of this compound's efficacy involves a combination of in vitro, ex vivo, and in vivo studies.

In Vitro Gene Expression Analysis in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound-derived retinoic acid on the expression of genes related to the extracellular matrix.

Methodology:

  • Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C and 5% CO₂.

  • Treatment: Once confluent, cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry.

  • Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Real-time qPCR is performed using specific primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.

G A 1. Culture Human Dermal Fibroblasts B 2. Treat cells with This compound A->B C 3. Isolate Total RNA B->C D 4. Synthesize cDNA (Reverse Transcription) C->D E 5. Perform RT-qPCR for COL1A1, MMP1, etc. D->E F 6. Analyze Relative Gene Expression (ΔΔCt) E->F

Figure 3: Workflow for in vitro gene expression analysis.

Ex Vivo Skin Explant Model

Objective: To assess the effects of topically applied this compound on human skin tissue architecture.

Methodology:

  • Tissue Procurement: Full-thickness human skin explants are obtained from cosmetic surgery (e.g., abdominoplasty) with informed consent and maintained in an appropriate culture medium.

  • Topical Application: A formulation containing this compound or a placebo is applied topically to the epidermal surface of the skin explants.

  • Incubation: The explants are incubated for several days. The medium is changed regularly.

  • Histological Analysis: After the incubation period, tissues are fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and cellularity, and with specific stains like Masson's trichrome to visualize collagen fibers.

  • Immunohistochemistry: Specific antibodies can be used to detect changes in protein expression, such as Collagen I or Ki-67 (a proliferation marker).

In Vivo Clinical Trial for Anti-Wrinkle Efficacy

Objective: To evaluate the clinical efficacy and tolerability of a topical formulation containing this compound in reducing facial wrinkles.

Methodology:

  • Study Design: A randomized, double-blind, vehicle-controlled trial is conducted with a cohort of subjects exhibiting signs of facial photoaging.

  • Subjects: Participants meeting specific inclusion/exclusion criteria are enrolled after providing informed consent.

  • Treatment Protocol: Subjects apply the assigned product (this compound formulation or vehicle) to the face daily for a defined period (e.g., 12 weeks).

  • Efficacy Assessment:

    • Instrumental Analysis: Skin topography is measured at baseline and subsequent time points using non-invasive techniques like silicone replica analysis (e.g., Visiometer) or 3D fringe projection to quantify changes in wrinkle depth and volume.

    • Clinical Grading: Dermatologists assess wrinkle severity using validated photographic scales.

  • Tolerability Assessment: Skin irritation, erythema, and dryness are evaluated by both investigators and subjects throughout the study.

  • Statistical Analysis: Data are analyzed to determine the statistical significance of the differences between the active and vehicle groups.

Conclusion

This compound presents a sophisticated approach to topical retinoid therapy. Its mechanism of action, centered on a controlled enzymatic conversion to retinoic acid, allows for effective modulation of gene expression related to skin structure and repair, while simultaneously enhancing its stability and tolerability. The data and protocols outlined in this guide demonstrate its capacity to stimulate collagen synthesis, inhibit matrix degradation, and normalize epidermal function, validating its role as a potent anti-aging ingredient. Further research can continue to explore its synergistic potential with other active ingredients and optimize formulation strategies for enhanced delivery and efficacy.

References

An In-depth Technical Guide to the Enzymatic Hydrolysis of Retinyl Glucoside to Retinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside, a water-soluble derivative of vitamin A, presents a promising avenue for the formulation and delivery of retinol in cosmetic and pharmaceutical applications. Its enhanced stability and aqueous solubility overcome the inherent challenges associated with the lipophilic and unstable nature of retinol. The enzymatic hydrolysis of this compound to release retinol in situ is a critical area of research, offering a controlled and targeted delivery mechanism. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and biological significance of this enzymatic conversion.

This compound is recognized as a substrate for certain mammalian β-glucosidases, which are enzymes that catalyze the hydrolysis of β-glycosidic bonds. Specifically, cytosolic and membrane-associated β-glucosidases have been shown to hydrolyze this compound to retinol. This enzymatic cleavage is a key step in liberating the biologically active retinol, which can then participate in various cellular processes. In vivo studies have demonstrated that this compound is rapidly hydrolyzed to retinol, underscoring the physiological relevance of this process.[1]

This guide will delve into the specifics of the enzymes involved, present available data on their activity, provide detailed experimental methodologies for studying this reaction, and illustrate the subsequent biological pathways of the liberated retinol.

Enzymes Involved in this compound Hydrolysis

The primary enzymes responsible for the hydrolysis of this compound are β-glucosidases (EC 3.2.1.21). These enzymes are ubiquitous and play crucial roles in various biological processes, including the breakdown of complex carbohydrates.

Enzyme FamilySpecific EnzymesSourceKey Characteristics
β-Glucosidases Cytosolic β-glucosidaseMammalian Liver (e.g., Guinea Pig)Broad substrate specificity.
Membrane-associated β-glucosidaseMammalian Liver (e.g., Guinea Pig)Associated with cellular membranes.
Almond β-D-glucosidaseSweet AlmondCommercially available, often used in in vitro studies.

Note: While placental glucocerebrosidase is a type of β-glucosidase, it has been reported to not hydrolyze this compound.[1]

Quantitative Data on Enzymatic Hydrolysis

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, general kinetic parameters for β-glucosidases with various substrates provide a foundational understanding. The Michaelis-Menten constant (Km) for β-glucosidases with their natural substrates is typically 1 mM or less, and the catalytic rate constant (kcat) is generally around 300 s⁻¹ or lower.[2] For the synthesis of this compound using glucocerebrosidase, the reaction reaches saturation at approximately 0.3 mM of retinol.[1]

EnzymeSubstrateKmVmax or kcatOptimal pHOptimal Temperature (°C)
β-Glucosidase (General)Aryl β-glucosides, CellobioseTypically ≤ 1 mMTypically ≤ 300 s⁻¹4.5 - 6.5[3]50 - 70
Glucocerebrosidase (Synthesis)RetinolSaturation at ~0.3 mMNot ReportedNot ReportedNot Reported

This table represents generalized data for β-glucosidases and should be considered as a starting point for experimental design. Specific values for this compound hydrolysis need to be determined empirically.

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol outlines a general procedure for the in vitro enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • β-glucosidase (e.g., from almonds or a purified mammalian source)

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the reaction will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the expected Km should be used).

  • Enzyme Preparation: Prepare a stock solution of β-glucosidase in the assay buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, this compound solution, and pre-incubate at the desired temperature (e.g., 37°C or 50°C).

  • Initiate Reaction: Add the enzyme solution to the reaction mixture to start the hydrolysis.

  • Incubation: Incubate the reaction for a specific time period (e.g., 10, 20, 30, 60 minutes). Time course experiments should be conducted to determine the initial linear rate of the reaction.

  • Stop Reaction: Terminate the reaction by adding a stop solution or by heat inactivation of the enzyme.

  • Analysis: Analyze the reaction mixture for the presence of retinol and remaining this compound using HPLC.

Quantification of this compound and Retinol by HPLC

This protocol provides a general method for the simultaneous quantification of this compound and retinol.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm) is suitable for separating the more polar this compound from the nonpolar retinol.

Mobile Phase and Gradient:

  • A gradient elution is typically required.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • A suitable gradient could be:

    • Start with a higher percentage of Solvent A to retain this compound.

    • Gradually increase the percentage of Solvent B to elute retinol.

    • Example Gradient: A linear gradient from 60% A to 5% A over 10 minutes, hold for 5 minutes, and then return to initial conditions. This gradient would need to be optimized for the specific column and compounds.

Detection:

  • Monitor the elution profile at 325 nm, the characteristic absorbance wavelength for retinol. This compound should also absorb at a similar wavelength.

Quantification:

  • Prepare standard curves for both this compound and retinol of known concentrations.

  • Inject a known volume of the standards and the reaction samples.

  • Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curves.

Visualizations

Enzymatic Hydrolysis of this compound

Enzymatic_Hydrolysis cluster_products Retinyl_Glucoside This compound Retinol Retinol Retinyl_Glucoside->Retinol Hydrolysis Glucose Glucose Enzyme β-Glucosidase Enzyme->Retinyl_Glucoside Water H₂O Water->Retinyl_Glucoside Retinyl_Glucosidet Retinyl_Glucosidet

Caption: Enzymatic cleavage of this compound into retinol and glucose by β-glucosidase.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow A Prepare this compound and β-Glucosidase Solutions B Set up Reactions at Varying Substrate Concentrations A->B C Incubate at Optimal Temperature and pH B->C D Stop Reaction at Specific Time Points C->D E Quantify Retinol and This compound via HPLC D->E F Plot Reaction Velocity vs. Substrate Concentration E->F G Determine Km and Vmax using Michaelis-Menten Plot F->G

Caption: Workflow for determining the kinetic parameters of this compound hydrolysis.

Retinol Signaling Pathway

Retinol_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Retinol Retinol (from this compound Hydrolysis) Retinal Retinal Retinol->Retinal RDH/ADH Retinoic_Acid Retinoic Acid (RA) Retinal->Retinoic_Acid RALDH RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Expression Target Gene Transcription RARE->Gene_Expression Regulates

Caption: The metabolic activation of retinol to retinoic acid and its role in gene regulation.

Conclusion

The enzymatic hydrolysis of this compound to retinol is a pivotal process for the effective delivery of vitamin A in various formulations. Understanding the kinetics and optimal conditions for this reaction, mediated by β-glucosidases, is essential for the development of stable and efficacious products. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to further investigate and harness this promising technology. Future research should focus on elucidating the specific kinetic parameters of different β-glucosidases with this compound and exploring the formulation factors that can influence this enzymatic conversion in topical and other delivery systems.

References

A Technical Guide on the Natural Occurrence of Retinyl Beta-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the natural occurrence of retinyl beta-glucoside, a metabolite of vitamin A. It details its presence in biological systems, quantitative data on its concentration in human serum, its metabolic context, and detailed experimental protocols for its extraction, quantification, and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry and analysis of retinoids.

Introduction

Retinyl beta-D-glucoside is a naturally occurring, water-soluble metabolite of vitamin A.[1] It consists of a retinol molecule linked to a glucose moiety via a beta-glycosidic bond. As a member of the retinoid family, it is intrinsically linked to the physiological pathways of vitamin A, which are crucial for vision, immune function, cellular differentiation, and reproduction. While other retinoids like retinol, retinyl esters, and retinoic acid are extensively studied, retinyl beta-glucoside represents a less-explored but biologically relevant conjugate. Its physical properties and metabolic fate suggest a potential role in the transport or storage of vitamin A. This guide synthesizes the current knowledge on its natural distribution and the methodologies used to study it.

Natural Occurrence

The natural presence of retinyl beta-glucoside appears to be specific to the animal kingdom, particularly mammals and fish. There is currently no substantive evidence of its natural occurrence in plants or microorganisms.

Mammals and Fish

Retinyl beta-glucoside has been definitively identified as a naturally occurring and biologically active metabolite in fish and mammals.[1] Its most well-documented presence is in human blood, where it exists as a normal endogenous component alongside other retinoids like retinoic acid and retinoyl beta-glucuronide.[2] A related compound, retinyl beta-glucosiduronate, which features a glucuronic acid instead of glucose, has been identified in the bile of rats following the administration of retinol, suggesting a role in retinoid metabolism and excretion.[3]

Plants and Microorganisms

Despite the vast diversity of glycosides found in the plant kingdom, retinyl beta-glucoside has not been identified as a natural plant constituent.[4] Plants are a primary dietary source of provitamin A carotenoids, but the metabolic pathways to form retinol conjugates with glucose have not been observed. However, enzymes extracted from plants, such as β-glucosidase from sweet almonds, have been used effectively in the in vitro enzymatic synthesis of retinyl glucosides. Similarly, there is no current evidence to suggest that microorganisms produce retinyl beta-glucoside naturally.

Quantitative Data

To date, quantitative analysis of retinyl beta-glucoside has been primarily focused on human blood serum. The data provides a baseline for its physiological concentration in a healthy adult population.

Biological MatrixOrganismMean Concentration (nmol/L)Concentration Range (nmol/L)Citation
SerumHuman6.8 ± 4.0 (SD)1 - 11

Note: During a single day, the concentration of retinyl beta-glucoside in human serum can vary approximately two-fold.

Metabolism and Biological Role

Retinyl beta-glucoside is integrated into the broader vitamin A metabolic pathway. Its primary role appears to be that of a metabolic intermediate that can be hydrolyzed to release free retinol, thereby serving as a potential reservoir for the active forms of vitamin A.

The formation of retinyl beta-glucoside involves the enzymatic conjugation of glucose to retinol. The reverse reaction, hydrolysis, is catalyzed by broad-specificity mammalian β-glucosidases, such as those found in guinea pig liver. In studies involving vitamin A-deficient rats, administered retinyl beta-glucoside was found to be rapidly hydrolyzed to retinol, demonstrating its bioavailability as a source of vitamin A. Once released, this retinol can be oxidized to retinal and then irreversibly to retinoic acid, which is the primary retinoid responsible for regulating gene transcription via nuclear receptors (RAR and RXR).

Retinyl_Beta_Glucoside_Metabolism Retinol all-trans-Retinol RBG Retinyl beta-Glucoside Retinol->RBG Glucosyl- transferase Retinal all-trans-Retinal Retinol->Retinal RDH/ADH RBG->Retinol beta-Glucosidase (Hydrolysis) Retinal->Retinol RR RA all-trans-Retinoic Acid (atRA) Retinal->RA RALDH Nucleus Nucleus RA->Nucleus Binds CRABP Receptors RAR / RXR Gene Gene Transcription Receptors->Gene Regulation

Metabolic pathway of retinyl beta-glucoside.

Experimental Protocols

The analysis of retinyl beta-glucoside from biological matrices requires careful handling to prevent degradation, followed by robust extraction and sensitive analytical techniques.

Protocol: Extraction and Quantification from Human Serum

This protocol outlines a general methodology for the quantification of retinyl beta-glucoside from serum using liquid-liquid extraction (LLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw 200 µL of human serum on ice, protected from direct light.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated retinoid analogue) to correct for extraction efficiency and matrix effects.

  • Vortex briefly to mix.

2. Protein Precipitation (Optional but Recommended):

  • Add 400 µL of cold acetonitrile to the serum sample.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

3. Liquid-Liquid Extraction:

  • Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE) to the supernatant.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

4. Solvent Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer containing the retinoids to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a mobile phase-compatible solvent, such as a 1:3 water/methanol mixture.

5. Analysis by LC-MS/MS:

  • Transfer the reconstituted sample to an appropriate autosampler vial.

  • Inject the sample into an LC-MS/MS system.

  • Chromatography: Use a C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Employ a gradient elution using a mixture of water and methanol, both containing 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantification: Use Selective Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both retinyl beta-glucoside and the internal standard for accurate quantification.

Extraction_Workflow start Start: 200 µL Serum spike Spike with Internal Standard start->spike lle Liquid-Liquid Extraction (add MTBE, vortex) spike->lle centrifuge1 Centrifuge (13,000 rpm, 10 min) lle->centrifuge1 transfer Collect Organic Layer centrifuge1->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze end End: Quantified Data analyze->end

Workflow for retinyl beta-glucoside analysis.
Methods for Structural Characterization

Confirmation of the identity of retinyl beta-glucoside isolated from biological sources relies on a combination of chromatographic and spectroscopic techniques, as well as enzymatic assays.

MethodPurposeKey Parameters / ObservationsCitation(s)
High-Performance Liquid Chromatography (HPLC) Separation and PurificationUtilizes reverse-phase columns (e.g., C18) to separate retinyl beta-glucoside from other retinoids based on polarity. Retention time is compared to a synthetic standard.
Mass Spectrometry (MS) Structural Confirmation & IdentificationProvides mass-to-charge ratio (m/z) to confirm molecular weight. Fragmentation patterns (MS/MS) can confirm the retinol and glucose moieties. Derivatization (e.g., methylation) may be used.
Enzymatic Hydrolysis Confirmation of Glycosidic BondIncubation with β-glucosidase or β-glucuronidase cleaves the glycosidic bond. The reaction products (retinol and glucose) are then identified by HPLC or other methods.
UV-Vis Spectroscopy Preliminary IdentificationThe retinoid structure gives a characteristic UV absorption spectrum. This can be used for initial characterization and to monitor purity during isolation.

References

Retinyl Glucoside: A Technical Guide to a Promising Vitamin A Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinyl glucoside, a naturally occurring water-soluble metabolite of vitamin A, is emerging as a compound of significant interest in dermatological and pharmaceutical research. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biochemical properties, metabolic pathways, and analytical methodologies. While it is established that this compound serves as a pro-vitamin A, delivering retinol upon enzymatic hydrolysis, its full biological role and potential for intrinsic activity remain areas of active investigation. This document consolidates available quantitative data, details relevant experimental protocols, and outlines key signaling pathways to support further research and development in this field.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for numerous physiological processes, including vision, immune function, and cellular differentiation. The biological activity of retinoids is primarily mediated by retinoic acid through its interaction with nuclear receptors. This compound (retinyl-β-D-glucoside) is a naturally occurring metabolite of vitamin A found in fish and mammals.[1] Its increased water solubility and stability compared to retinol make it an attractive candidate for topical applications and potential drug delivery systems. This guide delves into the core scientific principles governing the metabolism and function of this compound.

Biosynthesis and Metabolism

The precise in vivo biosynthetic pathway of this compound has not been fully elucidated. However, evidence points towards the involvement of UDP-glucosyltransferases (UGTs), enzymes known to catalyze the glycosylation of various lipophilic molecules, including other retinoids like retinoic acid.[2] It is hypothesized that a similar enzymatic process involving the transfer of a glucose moiety from UDP-glucose to retinol results in the formation of this compound.

Once formed or introduced exogenously, this compound is primarily metabolized through enzymatic hydrolysis, yielding retinol and glucose. This conversion is a critical step for its biological activity, as retinol is the precursor to the active metabolite, retinoic acid.

Enzymatic Hydrolysis

The hydrolysis of this compound is catalyzed by specific β-glucosidases. In vitro studies have demonstrated that cytosolic and membrane-associated broad-specificity β-glucosidases found in guinea pig liver are capable of hydrolyzing this compound.[1] Notably, not all β-glucosidases exhibit this activity; for instance, placental glucocerebrosidase does not hydrolyze this compound.[1] This substrate specificity suggests a regulated metabolic pathway.

The general workflow for the enzymatic hydrolysis of this compound is depicted below:

G retinyl_glucoside This compound beta_glucosidase Cytosolic or Membrane-Associated β-Glucosidase retinyl_glucoside->beta_glucosidase retinol Retinol beta_glucosidase->retinol glucose Glucose beta_glucosidase->glucose

Caption: Enzymatic hydrolysis of this compound to retinol and glucose.

Quantitative Data

A thorough understanding of the biochemical behavior of this compound requires quantitative data on its enzymatic synthesis and hydrolysis. The following tables summarize the available data. It is important to note that specific kinetic parameters for the hydrolysis of this compound by mammalian β-glucosidases are not yet available in the literature, representing a key area for future research.

Table 1: Enzymatic Synthesis of Retinyl Glucosides

Carbohydrate SubstrateProduct(s)Yield (%)Reference
D-GlucoseRetinyl β-D-glucoside9[3]
D-GalactoseRetinyl β-D-galactoside15
D-MannoseRetinyl β-D-mannoside21
D-FructoseRetinyl β-D-fructoside34
D-SorbitolRetinyl sorbitolide12

Table 2: Kinetic Parameters for Hydrolysis by β-Glucosidases

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Guinea Pig Liver (Cytosolic)Retinyl β-D-glucosideData Not AvailableData Not Available
Guinea Pig Liver (Membrane-Associated)Retinyl β-D-glucosideData Not AvailableData Not Available
Maize Coleoptiles (Membrane-Associated)p-Nitrophenyl β-D-glucopyranoside0.6526.24

*Data for a model substrate is provided for context, highlighting the need for specific data with this compound.

Table 3: Biological Activity of this compound

ActivityModel SystemEfficacyReference
Growth PromotionVitamin A-deficient rats67-100% of retinyl acetate

Signaling Pathways

The primary mechanism of action for this compound is believed to be its conversion to retinol, which then enters the canonical vitamin A signaling pathway. Retinol is oxidized to retinaldehyde and subsequently to retinoic acid. All-trans-retinoic acid (ATRA) is the ligand for nuclear retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs) to regulate the transcription of target genes.

To date, there is no direct evidence to suggest that this compound possesses intrinsic biological activity or binds to retinoid receptors independently of its conversion to retinol.

G cluster_metabolism Metabolism cluster_signaling Nuclear Signaling retinyl_glucoside This compound beta_glucosidase β-Glucosidase retinyl_glucoside->beta_glucosidase retinol Retinol beta_glucosidase->retinol rdh RDH retinol->rdh retinaldehyde Retinaldehyde rdh->retinaldehyde raldh RALDH retinaldehyde->raldh retinoic_acid Retinoic Acid (ATRA) raldh->retinoic_acid rar RAR retinoic_acid->rar rare RARE rar->rare binds to rxr RXR rxr->rare binds to gene_transcription Target Gene Transcription rare->gene_transcription regulates

Caption: Vitamin A signaling pathway initiated by the metabolism of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the enzymatic synthesis of retinol glycosides.

Objective: To synthesize this compound from retinol and a glucose donor using β-glucosidase.

Materials:

  • Retinol

  • D-Glucose

  • β-Glucosidase (from sweet almond)

  • Supercritical carbon dioxide (SCCO2) apparatus

  • Dimethylformamide (DMF)

  • Phosphate buffer (pH 6.0)

Procedure:

  • Prepare a reaction mixture containing retinol, D-glucose, and β-glucosidase in DMF and phosphate buffer.

  • Place the reaction mixture in a high-pressure vessel.

  • Pressurize the vessel with SCCO2 to 120 bar.

  • Incubate the reaction at 50°C for 24 hours with stirring.

  • Depressurize the vessel and terminate the reaction by heating to denature the enzyme.

  • Purify the this compound from the reaction mixture using column chromatography.

  • Analyze the product by HPLC and NMR for identification and quantification.

G start Prepare Reaction Mixture (Retinol, Glucose, β-Glucosidase, DMF, Buffer) scco2 Incubate in SCCO2 (120 bar, 50°C, 24h) start->scco2 terminate Terminate Reaction (Heat Denaturation) scco2->terminate purify Purify Product (Column Chromatography) terminate->purify analyze Analyze Product (HPLC, NMR) purify->analyze

Caption: Workflow for the enzymatic synthesis of this compound.

Proposed Protocol for Extraction and Quantification of this compound from Skin Samples

This proposed protocol adapts established methods for other retinoids to the analysis of the more polar this compound.

Objective: To extract and quantify this compound from skin tissue samples using HPLC-MS/MS.

Materials:

  • Skin tissue sample

  • Phosphate-buffered saline (PBS)

  • Ethanol with internal standard (e.g., a stable isotope-labeled this compound)

  • Hexane

  • Acetonitrile

  • Methanol

  • Formic acid

  • C18 HPLC column

  • Tandem mass spectrometer

Procedure:

  • Homogenize the skin tissue sample in PBS.

  • Add an equal volume of ethanol containing the internal standard to an aliquot of the homogenate to precipitate proteins.

  • Perform a liquid-liquid extraction with hexane to remove non-polar lipids and retinoids, retaining the aqueous-ethanolic phase containing this compound.

  • Evaporate the aqueous-ethanolic phase to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase (e.g., a mixture of acetonitrile, methanol, and water with formic acid).

  • Inject the sample into an HPLC-MS/MS system equipped with a C18 column.

  • Separate the analytes using a gradient elution.

  • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

G start Homogenize Skin Sample in PBS precipitate Protein Precipitation (Ethanol + Internal Standard) start->precipitate extract Liquid-Liquid Extraction (Hexane - discard organic phase) precipitate->extract dry Evaporate Aqueous Phase extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by HPLC-MS/MS reconstitute->analyze

Caption: Proposed workflow for the extraction and analysis of this compound.

β-Glucosidase Activity Assay

This protocol describes a general method for assaying β-glucosidase activity using a chromogenic substrate. For specific analysis of this compound hydrolysis, the detection method would need to be adapted to measure the formation of retinol (e.g., by HPLC).

Objective: To determine the activity of β-glucosidase in a sample.

Materials:

  • Enzyme sample

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution

  • Assay buffer (e.g., sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., sodium carbonate or glycine-NaOH buffer)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and pNPG substrate.

  • Add the enzyme sample to initiate the reaction.

  • Incubate the reaction at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution, which also develops the color of the p-nitrophenol product.

  • Measure the absorbance of the solution at 405-430 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Applications in Drug Development and Research

The unique properties of this compound make it a promising molecule for various applications:

  • Dermatology and Cosmetics: Its water solubility and stability make it an excellent candidate for topical formulations aimed at delivering vitamin A to the skin with potentially reduced irritation compared to other retinoids.

  • Drug Delivery: As a pro-drug of retinol, it can be explored in targeted drug delivery systems.

  • Nutritional Science: Its growth-promoting activity suggests it could be a bioavailable source of vitamin A.

Future Directions

The field of this compound research is ripe for further exploration. Key areas that warrant investigation include:

  • Elucidation of the in vivo biosynthetic pathway.

  • Determination of enzyme kinetic parameters for its hydrolysis by various β-glucosidases.

  • Investigation of its potential for intrinsic biological activity.

  • Development and validation of robust analytical methods for its quantification in various biological matrices.

  • Clinical studies to evaluate its efficacy and safety in dermatological applications.

Conclusion

This compound stands out as a vitamin A metabolite with significant potential. Its favorable physicochemical properties and demonstrated biological activity as a retinol precursor position it as a valuable compound for further research and development. This technical guide provides a foundation for scientists and researchers to build upon as we continue to unravel the full therapeutic and biological potential of this compound.

References

Retinyl Glucoside: A Technical Guide to its Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside is a naturally occurring metabolite of vitamin A, also found in fish and mammals, and is utilized as an ingredient in topical skincare products.[1] Chemically, it is a glycoside of retinol, where a glucose molecule is attached to the retinol backbone. This modification increases the water solubility and stability of the parent retinol molecule. Its significance in cellular processes lies in its role as a pro-drug, which, upon enzymatic cleavage, releases retinol, a precursor to the biologically active retinoic acid. This guide provides a comprehensive technical overview of this compound, its metabolism, mechanism of action, and methods for its evaluation.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C26H40O6
Molecular Weight 448.59 g/mol
CAS Number 136778-12-6
Synonyms Retinyl β-D-glucoside
Solubility Soluble in DMSO
Storage Store at -20°C

Metabolism and Bioactivation of this compound

The biological activity of this compound is contingent upon its enzymatic hydrolysis to retinol. This conversion is catalyzed by β-glucosidases, which are present in mammalian tissues, including the skin.

This compound This compound Retinol Retinol This compound->Retinol β-glucosidase Glucose Glucose This compound->Glucose β-glucosidase

Fig. 1: Enzymatic Hydrolysis of this compound.

Once released, retinol can be taken up by skin cells and enter the metabolic pathway leading to the formation of retinoic acid, the primary mediator of retinoid effects on gene expression. In vitamin A-deficient rats, this compound has demonstrated 67-100% of the growth-promoting activity of retinyl acetate and is rapidly hydrolyzed to retinol.[1]

Cellular Uptake and Subsequent Metabolic Pathway

The retinol released from this compound is believed to follow the established cellular uptake and metabolic pathways for retinoids.

cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_nucleus Nucleus Retinol_ext Retinol (from this compound) Retinol_int Intracellular Retinol Retinol_ext->Retinol_int Cellular Uptake Retinaldehyde Retinaldehyde Retinol_int->Retinaldehyde Alcohol Dehydrogenase (ADH) Retinoic_Acid All-trans-Retinoic Acid (ATRA) Retinaldehyde->Retinoic_Acid Retinaldehyde Dehydrogenase (RALDH) RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binding and Activation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Expression Target Gene Expression RARE->Gene_Expression Modulates Transcription

Fig. 2: Cellular Metabolism and Genomic Action of Retinol.

Role in Cellular Processes

The biological effects of this compound are mediated by its active metabolite, retinoic acid. In the skin, retinoic acid influences a variety of cellular processes, primarily through the regulation of gene expression.

  • Keratinocyte Differentiation and Proliferation: Retinoic acid is a potent regulator of epidermal cell growth and differentiation. It has been shown to suppress the expression of markers associated with cornification while influencing genes involved in cell cycle and apoptosis.[2][3]

  • Fibroblast Function and Collagen Synthesis: Retinoids can modulate fibroblast proliferation and the synthesis of extracellular matrix components.[4] Some studies indicate that retinoic acid can inhibit collagen synthesis in cultured human dermal fibroblasts. This effect is thought to be beneficial in the context of fibrotic diseases.

Quantitative Data Summary

Table 2: In Vitro Cytotoxicity of Retinoids on Human Skin Cells

CompoundCell TypeAssayIC50
Retinoic AcidHuman Fibroblasts & Epithelial Cells-0.6 - 3 x 10⁻⁵ M
RetinolHaCaT (Human Keratinocytes)MTTNo significant cytotoxicity up to 200 µg/mL

Note: The cytotoxicity of retinoic acid was observed over a range of concentrations. Retinol showed low cytotoxicity in HaCaT cells.

Table 3: In Vitro Skin Penetration of Retinol

VehicleSkin TypeDurationPenetration into Receptor Fluid (% of applied dose)
Hydroalcoholic GelHuman24 hours0.3%
Oil-in-Water EmulsionHuman24 hours1.3%

Data from in vitro studies using Franz diffusion cells.

Experimental Protocols

In Vitro Efficacy Assessment of this compound on Gene Expression in Human Keratinocytes

This protocol describes a method to assess the ability of this compound to modulate the expression of a known retinoid-responsive gene, such as a keratin or a component of the retinoid metabolism pathway, in cultured human keratinocytes.

Start Start Cell_Culture Culture HaCaT Keratinocytes to 80% Confluency Start->Cell_Culture Treatment Treat cells with this compound (and controls) for 24-48h Cell_Culture->Treatment RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation cDNA_Synthesis Reverse Transcription to cDNA RNA_Isolation->cDNA_Synthesis RT_qPCR Perform Real-Time Quantitative PCR (Target Gene vs. Housekeeping Gene) cDNA_Synthesis->RT_qPCR Data_Analysis Analyze Relative Gene Expression (e.g., ΔΔCt method) RT_qPCR->Data_Analysis End End Data_Analysis->End

Fig. 3: Experimental Workflow for Gene Expression Analysis.

Materials:

  • HaCaT human keratinocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Retinol and Retinoic Acid (as positive controls)

  • Vehicle control (DMSO)

  • RNA isolation kit

  • cDNA synthesis kit

  • RT-qPCR master mix and primers for the target gene (e.g., KRT4, CYP26A1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO2. Seed cells in 6-well plates and grow until they reach approximately 80% confluency.

  • Treatment: Prepare working solutions of this compound, retinol, and retinoic acid in cell culture medium. Aspirate the old medium from the cells and replace it with the treatment solutions or vehicle control. Incubate for 24 to 48 hours.

  • RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the wells. Isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.

  • cDNA Synthesis: Quantify the isolated RNA and synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • RT-qPCR: Perform real-time quantitative PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable master mix.

  • Data Analysis: Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method. Compare the fold change in gene expression in treated samples relative to the vehicle control.

Quantification of this compound and Retinol in Cell Lysates by HPLC

This protocol provides a method for the extraction and quantification of this compound and its metabolite, retinol, from cell lysates using High-Performance Liquid Chromatography (HPLC) with UV detection.

Start Start Cell_Harvest Harvest and Lyse Cells Treated with this compound Start->Cell_Harvest Extraction Perform Liquid-Liquid Extraction (e.g., with Hexane) Cell_Harvest->Extraction Evaporation Evaporate the Organic Phase under Nitrogen Extraction->Evaporation Reconstitution Reconstitute the Residue in Mobile Phase Evaporation->Reconstitution HPLC_Analysis Inject into HPLC System with C18 column and UV detector Reconstitution->HPLC_Analysis Quantification Quantify based on Standard Curves of this compound and Retinol HPLC_Analysis->Quantification End End Quantification->End

References

The Enzymatic Activation of Retinyl Glucoside in the Skin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids are a cornerstone of dermatological and cosmetic science, with a well-established role in regulating skin cell proliferation, differentiation, and extracellular matrix integrity. However, the potent bioactivity of retinoids like retinol and retinoic acid is often accompanied by chemical instability and a potential for skin irritation. To circumvent these limitations, derivatives have been developed to enhance stability and provide a more controlled release of the active molecule. Retinyl glucoside, a glycosylated form of retinol, represents one such innovation. This technical guide provides an in-depth exploration of the interaction between this compound and cutaneous enzymes, its subsequent metabolic activation, and the downstream molecular events that underpin its biological effects. While direct quantitative data on the enzymatic kinetics of this compound in human skin is limited in publicly available literature, this guide synthesizes the existing knowledge on relevant enzymatic processes and retinoid signaling to provide a comprehensive theoretical and practical framework.

The Enzymatic Conversion of this compound to Retinol

The fundamental premise for the bioactivity of this compound in the skin is its enzymatic hydrolysis to release free retinol. This conversion is catalyzed by β-glucosidases, enzymes known to be present and active in the skin.

The Role of β-Glucosidase in the Skin

β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing glucose from various glycosides. In the skin, these enzymes are involved in the metabolism of glycolipids, such as glucosylceramides, which are essential for the formation and maintenance of the epidermal barrier. The presence of β-glucosidase activity has been confirmed in cultured human skin fibroblasts. While the primary role of these enzymes is in lipid metabolism, their substrate specificity can extend to other glycosylated molecules, including this compound.

Evidence for this compound Hydrolysis

Enzymatic_Conversion RetinylGlucoside This compound BetaGlucosidase β-Glucosidase (in skin) RetinylGlucoside->BetaGlucosidase Retinol Retinol BetaGlucosidase->Retinol Hydrolysis Glucose Glucose BetaGlucosidase->Glucose

Proposed enzymatic conversion of this compound in the skin.

Subsequent Metabolic Activation and Signaling Pathway

Upon its release, retinol undergoes a two-step oxidation process to become the biologically active all-trans-retinoic acid (ATRA). This conversion and the subsequent signaling cascade are central to the effects of all retinoids on the skin.

Conversion of Retinol to Retinoic Acid

The conversion of retinol to retinoic acid is a tightly regulated enzymatic process within keratinocytes:

  • Retinol to Retinaldehyde: Retinol is first oxidized to retinaldehyde. This reversible reaction is catalyzed by cytosolic alcohol dehydrogenases (ADHs) and microsomal retinol dehydrogenases (RDHs).

  • Retinaldehyde to Retinoic Acid: Retinaldehyde is then irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).

Retinoid Signaling Pathway

All-trans-retinoic acid exerts its effects by modulating gene expression through nuclear receptors. The key steps in this pathway are:

  • Receptor Binding: ATRA binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).

  • DNA Interaction: The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription. This intricate signaling network ultimately governs the cellular responses to retinoids.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Enzyme1 ADH / RDH Retinol->Enzyme1 Retinaldehyde Retinaldehyde Enzyme2 RALDH Retinaldehyde->Enzyme2 ATRA All-trans-Retinoic Acid (ATRA) RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds to Enzyme1->Retinaldehyde Oxidation Enzyme2->ATRA Oxidation RARE RARE (DNA) RAR_RXR->RARE Binds to GeneExpression Target Gene Expression RARE->GeneExpression Regulates

Metabolic activation of retinol and the retinoid signaling pathway.

Quantitative Data on Retinoid-Induced Gene Expression

While direct quantitative data on the effects of this compound on gene expression is not available in the public domain, studies on retinol provide a valuable proxy for the expected downstream effects following its release from this compound. The following table summarizes the quantitative changes in the expression of key genes in human skin explants after treatment with retinol.

Gene TargetTreatmentTime PointFold Change in mRNA Expression (vs. Control)Reference
CRABP2 (Cellular Retinoic Acid-Binding Protein II)0.1% Retinol24 hours+388.8%[1]
0.1% Retinol48 hours+932%[1]
HBEGF (Heparin-Binding EGF-Like Growth Factor)0.1% Retinol24 hours+164.2%[1]
0.1% Retinol48 hours+151.7%[1]

CRABP2 is involved in the intracellular transport of retinoic acid, and its upregulation is a classic marker of retinoid activity. HBEGF is a growth factor that plays a role in keratinocyte proliferation and skin repair. The significant upregulation of these genes by retinol highlights the expected biological activity following the enzymatic conversion of this compound.

Experimental Protocols

To facilitate further research into the cutaneous metabolism and activity of this compound, this section provides detailed methodologies for key experiments.

Protocol for β-Glucosidase Activity Assay in Human Skin Homogenates

This protocol is adapted from standard colorimetric assays for β-glucosidase activity.

Objective: To quantify the activity of β-glucosidase in human skin homogenates.

Principle: The assay utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which is hydrolyzed by β-glucosidase to p-nitrophenol (pNP) and glucose. The reaction is stopped with an alkaline solution, and the amount of liberated pNP is quantified spectrophotometrically at 405 nm.

Materials:

  • Human skin tissue (e.g., from explants)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Homogenization buffer (e.g., 50 mM sodium acetate buffer, pH 5.0, with 0.1% Triton X-100)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (10 mM in sodium acetate buffer)

  • Sodium carbonate solution (1 M)

  • p-Nitrophenol (pNP) standards

  • Microplate reader

Procedure:

  • Sample Preparation: a. Excise human skin tissue and wash with cold PBS. b. Homogenize the tissue in ice-cold homogenization buffer. c. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cytosolic and solubilized membrane fractions) for the enzyme assay. e. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Enzyme Assay: a. Prepare a reaction mixture in a 96-well plate containing 50 µL of skin homogenate supernatant and 50 µL of 10 mM pNPG solution. b. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). c. Stop the reaction by adding 100 µL of 1 M sodium carbonate solution. d. Prepare a standard curve using known concentrations of pNP.

  • Data Analysis: a. Measure the absorbance of the samples and standards at 405 nm. b. Calculate the concentration of pNP produced in each sample using the standard curve. c. Express the β-glucosidase activity as µmol of pNP produced per minute per mg of protein.

Beta_Glucosidase_Assay_Workflow SkinTissue Human Skin Tissue Homogenate Homogenize in Buffer SkinTissue->Homogenate Centrifuge Centrifuge Homogenate->Centrifuge Supernatant Collect Supernatant (Enzyme Source) Centrifuge->Supernatant Assay Incubate with pNPG (Substrate) Supernatant->Assay StopReaction Stop Reaction (add Na2CO3) Assay->StopReaction ReadAbsorbance Read Absorbance at 405 nm StopReaction->ReadAbsorbance

Experimental workflow for β-glucosidase activity assay.
Protocol for Quantification of this compound and Retinol in Skin Explants by HPLC-UV

This proposed method is based on established protocols for retinoid analysis in biological matrices.

Objective: To simultaneously quantify the concentrations of this compound and retinol in human skin explants after topical application.

Principle: Retinoids are extracted from the skin tissue and separated by reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

Materials:

  • Human skin explants

  • Formulation containing this compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile phase (e.g., gradient of methanol and water)

  • This compound and retinol analytical standards

Procedure:

  • Sample Treatment and Collection: a. Culture human skin explants at the air-liquid interface. b. Topically apply a known amount of the this compound formulation to the epidermal surface. c. At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the skin explants. d. Wash the explants with PBS to remove any unabsorbed formulation.

  • Extraction: a. Homogenize the skin explants in the extraction solvent. b. Vortex and centrifuge to separate the organic and aqueous phases. c. Collect the organic phase containing the retinoids. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.

  • HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Separate the analytes using a C18 column and a suitable mobile phase gradient. c. Detect this compound and retinol by UV absorbance at their respective maximum absorbance wavelengths (e.g., ~325 nm for retinol).

  • Data Analysis: a. Generate standard curves for this compound and retinol using the analytical standards. b. Quantify the concentrations of this compound and retinol in the skin samples based on the standard curves.

HPLC_Analysis_Workflow SkinExplant Skin Explant + this compound Homogenize Homogenize in Extraction Solvent SkinExplant->Homogenize Extract Extract Retinoids Homogenize->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate HPLC HPLC-UV Analysis Evaporate->HPLC Quantify Quantify this compound and Retinol HPLC->Quantify

References

Methodological & Application

Optimizing Retinyl Glucoside Yield in Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside, a glycosylated derivative of retinol (Vitamin A), offers enhanced water solubility and stability, making it a promising compound for applications in cosmetics, pharmaceuticals, and nutraceuticals. Enzymatic synthesis provides a regioselective and environmentally friendly alternative to chemical methods for producing this compound. This document provides detailed application notes and protocols for optimizing the yield of this compound through enzymatic reactions, focusing on the use of β-glucosidase and cyclodextrin glucanotransferase (CGTase).

Data Presentation: Optimizing Reaction Parameters

The yield of this compound is influenced by several factors, including the choice of enzyme, carbohydrate donor, and reaction conditions. The following tables summarize quantitative data from studies on the enzymatic synthesis of retinyl glycosides and related compounds to guide optimization efforts.

Table 1: Influence of Carbohydrate Donor on Retinyl Glycoside Yield using β-Glucosidase

Carbohydrate DonorYield (%)Reference
D-Fructose34[1][2][3][4]
D-Galactose15[1]
D-Mannose12
D-Glucose9
D-Sorbitol9

Reaction conditions: β-glucosidase from sweet almond in supercritical carbon dioxide (SCCO2) at 120 bar and 50°C.

Table 2: General Optimized Conditions for Transglycosylation by β-Glucosidase

ParameterOptimal Value/RangeReference
pH 6.0
Temperature 50°C
Enzyme Concentration 40% (w/w of carbohydrate)
Substrate Molar Ratio (Retinol:Carbohydrate) 1:2
Reaction Time 24 hours
Solvent Dimethylformamide (DMF) in SCCO2

Table 3: Parameters for CGTase-Catalyzed Glycosylation of Hydrophobic Molecules

ParameterValue/RangeAcceptor MoleculeReference
Enzyme Source Bacillus circulansSteviol Glycosides
Glycosyl Donor Soluble Starch (2% w/v)Steviol Glycosides
Acceptor Concentration 2% (w/v)Steviol Glycosides
pH 5.0 - 10.0Steviol Glycosides
Temperature 30 - 40°CSteviol Glycosides
Reaction Time 24 hoursSteviol Glycosides

Signaling Pathway and Experimental Workflow

Retinoid Signaling Pathway

Retinol and its derivatives, including this compound (which can be hydrolyzed to retinol), play crucial roles in various biological processes through the retinoic acid signaling pathway. This pathway regulates gene expression involved in cell differentiation, proliferation, and apoptosis.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP STRA6 STRA6 Receptor Retinol_RBP->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH CRBP CRBP Retinol->CRBP Binding Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid RALDH (Irreversible) CRABP CRABP Retinoic_Acid->CRABP Binding CYP26 CYP26 Retinoic_Acid->CYP26 Degradation CRBP->Retinol RA_n RA CRABP->RA_n Transport RDH RDH/ADH RALDH RALDH Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RAR RAR RA_n->RAR Binding RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: Retinoid signaling pathway.

Experimental Workflow for Enzymatic Synthesis of this compound

The overall process for producing and characterizing this compound involves several key stages, from the initial enzymatic reaction to the final analysis of the purified product.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (Retinol, Glucose Donor, Enzyme, Buffer) Incubation 2. Incubation (Controlled Temp, Time, Agitation) Reaction_Setup->Incubation Reaction_Quench 3. Reaction Quenching (e.g., Heat Inactivation) Incubation->Reaction_Quench Extraction 4. Solvent Extraction (e.g., Ethyl Acetate) Reaction_Quench->Extraction Chromatography 5. Column Chromatography (Silica Gel) Extraction->Chromatography Solvent_Evaporation 6. Solvent Evaporation Chromatography->Solvent_Evaporation TLC 7. TLC Analysis Solvent_Evaporation->TLC Final_Product Purified this compound Solvent_Evaporation->Final_Product HPLC 8. HPLC-UV Analysis (Quantification) TLC->HPLC Structure_ID 9. Structural Identification (NMR, MS) HPLC->Structure_ID Structure_ID->Final_Product

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound using β-Glucosidase

This protocol is based on the transglycosylation activity of β-glucosidase in a system designed to favor synthesis over hydrolysis.

Materials:

  • Retinol

  • D-Glucose (or other carbohydrate donor)

  • β-glucosidase (e.g., from sweet almond)

  • Phosphate buffer (pH 6.0)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Reaction vessel (capable of being sealed)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Substrate Preparation: In a sealed reaction vessel, dissolve retinol (1 equivalent) and D-glucose (2 equivalents) in a minimal amount of DMF.

  • Enzyme Addition: Prepare a solution of β-glucosidase in phosphate buffer (pH 6.0). Add the enzyme solution to the substrate mixture. The amount of enzyme can be optimized, with a starting point of 40% (w/w) of the carbohydrate.

  • Reaction Incubation: Seal the vessel and incubate the reaction mixture at 50°C with constant stirring for 24 hours. Protect the reaction from light due to the light sensitivity of retinol.

  • Reaction Quenching: Terminate the reaction by heat inactivation of the enzyme (e.g., by placing the vessel in a boiling water bath for 10 minutes).

  • Extraction: After cooling, add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Wash with an equal volume of water to remove the unreacted carbohydrate and buffer salts. Repeat the aqueous wash twice.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate this compound from unreacted retinol and other byproducts.

  • Analysis: Analyze the fractions containing the product by TLC and HPLC. Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Synthesis of this compound using Cyclodextrin Glucanotransferase (CGTase)

This protocol utilizes the intermolecular transglycosylation activity of CGTase, with an inexpensive glucose donor like soluble starch.

Materials:

  • Retinol

  • Soluble starch

  • Cyclodextrin Glucanotransferase (CGTase) (e.g., from Bacillus sp.)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO or ethanol to dissolve retinol)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Reaction vessel

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Substrate Preparation: Dissolve soluble starch (e.g., 2% w/v) in the buffer solution by heating and then cooling to the reaction temperature. In a separate container, dissolve retinol in a minimal amount of an organic co-solvent like DMSO.

  • Reaction Setup: Add the retinol solution to the starch solution with vigorous stirring.

  • Enzyme Addition: Add CGTase to the reaction mixture. The optimal enzyme concentration should be determined experimentally.

  • Reaction Incubation: Incubate the reaction at a suitable temperature (e.g., 40°C) with constant stirring for 24 hours.

  • Reaction Quenching: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.

  • Extraction: Cool the reaction mixture and extract with ethyl acetate to recover the lipophilic this compound and unreacted retinol.

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product using silica gel column chromatography with a hexane-ethyl acetate solvent system.

  • Analysis: Characterize the purified product using TLC, HPLC, and structural analysis techniques like NMR and MS.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the analysis of retinoids, which can be adapted for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for retinoid analysis. An aminopropyl column has also been reported for the separation of retinol and its glucoside.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher water content and gradually increasing the acetonitrile concentration. A mobile phase of acetonitrile:water (70:30 v/v) has been used with an aminopropyl column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 325 nm, which is the characteristic absorption wavelength for the retinoid chromophore.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of retinol and purified this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peaks corresponding to retinol and this compound based on the retention times of the standards. Construct a calibration curve from the peak areas of the standards to quantify the amount of this compound in the samples. The retention time for this compound is expected to be shorter than that of retinol on a reverse-phase column due to its increased polarity. Conversely, on a normal-phase or aminopropyl column, this compound will have a longer retention time.

Conclusion

The enzymatic synthesis of this compound presents a viable and advantageous alternative to chemical methods. Optimization of the reaction conditions, including the choice of enzyme, carbohydrate donor, pH, temperature, and substrate concentrations, is crucial for maximizing the product yield. The protocols provided herein offer a solid foundation for researchers and professionals in the fields of biotechnology and drug development to produce and analyze this compound efficiently. Further optimization may be achieved through enzyme engineering and the exploration of novel reaction media.

References

Application Note: Simultaneous HPLC Analysis of Retinyl Glucoside and Retinol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of retinyl glucoside and retinol. This compound, a glycosylated derivative of retinol (Vitamin A), is of increasing interest in cosmetic and pharmaceutical research for its potential biological activities and improved stability. This method is applicable to the analysis of these compounds in various matrices, including raw materials, cosmetic formulations, and biological samples. The protocol employs a reverse-phase C18 column with a gradient elution, providing excellent resolution and accurate quantification.

Introduction

Retinol is a well-established, potent ingredient in skincare and pharmaceutical products, known for its role in cellular renewal and anti-aging. However, its instability to light and air presents formulation challenges. This compound, a stabilized form of retinol, offers a promising alternative with potentially enhanced bioavailability and reduced irritation. Accurate and reliable analytical methods are crucial for the quality control of raw materials, formulation development, and stability testing of products containing these retinoids. This application note presents a validated HPLC method for the simultaneous determination of this compound and retinol.

Experimental

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Analytical Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Software: Chromatography data acquisition and processing software.

Reagents and Standards
  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Standards: Reference standards of all-trans-retinol and this compound.

  • Internal Standard (Optional): Retinyl acetate can be used as an internal standard for improved quantitative accuracy.

  • Antioxidant: Butylated hydroxytoluene (BHT) should be added to solvents used for sample and standard preparation to prevent degradation of retinoids.

HPLC Method Protocol

A gradient elution is employed to achieve optimal separation of the polar this compound and the nonpolar retinol.

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)% Mobile Phase C (Methanol)
0.030700
10.010900
15.005050
20.005050
21.030700
25.030700

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 325 nm

  • Injection Volume: 20 µL

Sample and Standard Preparation Protocol

Standard Solution Preparation:

  • Prepare individual stock solutions of this compound and retinol (and retinyl acetate if used as an internal standard) in methanol with 0.1% BHT at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed working standard solution containing this compound and retinol at desired concentrations (e.g., in the range of 1-100 µg/mL) by diluting with the initial mobile phase composition (30:70 Water:Acetonitrile with 0.1% BHT).

  • Store all standard solutions in amber vials at -20°C and protect from light.

Sample Preparation (General Guideline for a Cream Formulation):

  • Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol (with 0.1% BHT) and vortex vigorously for 2 minutes to disperse the sample.

  • Add 20 mL of hexane and vortex for another 5 minutes to extract the retinoids.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction of the lower aqueous/solid layer with another 20 mL of hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an amber HPLC vial before injection.

Data Presentation

Table 2: Quantitative Performance Data for Retinol Analysis

ParameterValueReference
Linearity Range (µg/mL)0.05 - 10[1]
Limit of Detection (LOD)0.08 pmol[2]
Limit of Quantification (LOQ)0.27 pmol[2]
Intra-day Precision (%RSD)< 5%[2]
Inter-day Precision (%RSD)5.9 - 11.0%[3]
Recovery93 - 101.2%

Expected Chromatographic Results:

Due to its higher polarity from the glucose moiety, this compound will elute earlier than retinol under reverse-phase conditions.

Table 3: Expected Retention Times

CompoundExpected Retention Time (min)
This compound~ 5 - 7
Retinol~ 12 - 15
Retinyl Acetate (IS)~ 16 - 18

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample / Prepare Standards start->weigh extract Solvent Extraction weigh->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter inject Inject into HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 325 nm separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification using Standard Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound and retinol.

retinol_signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus Retinol Retinol Retinal Retinal Retinol->Retinal RDH CRBP CRBP Retinol->CRBP Binds Retinoic_Acid Retinoic Acid (RA) Retinal->Retinoic_Acid RALDH CRABP CRABP Retinoic_Acid->CRABP Binds RA_CRABP RA-CRABP Complex CRABP->RA_CRABP Translocates RAR RAR RA_CRABP->RAR RA binds RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified retinol signaling pathway leading to gene transcription.

Discussion

The developed HPLC method provides a reliable and efficient means for the simultaneous analysis of this compound and retinol. The gradient elution allows for the separation of these two compounds with different polarities in a single run. The use of a C18 column is standard for retinoid analysis and provides good peak shape and resolution. The detection wavelength of 325 nm is optimal for both retinol and its derivatives.

Sample preparation is a critical step, especially for complex matrices like creams. The liquid-liquid extraction with hexane is effective for isolating the lipophilic retinoids from the formulation base. It is imperative to protect the samples and standards from light and to use an antioxidant like BHT to prevent degradation.

Conclusion

This application note provides a comprehensive protocol for the simultaneous HPLC analysis of this compound and retinol. The method is suitable for quality control, stability studies, and research and development in the pharmaceutical and cosmetic industries. The provided experimental details and visualization aids are intended to facilitate the implementation of this method in a laboratory setting.

References

Application Notes and Protocol for Retinyl Glucoside Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside, a glycoside derivative of retinol (Vitamin A), is an increasingly popular active ingredient in cosmetic and pharmaceutical formulations due to its potential for improved stability and reduced skin irritation compared to other retinoids. Understanding its stability profile is critical for ensuring product quality, efficacy, and safety throughout its shelf life.

These application notes provide a comprehensive protocol for conducting stability testing of this compound as a raw material or in a finished product. The protocol is designed to be compliant with the general principles outlined in the ICH Q1A(R2) guidelines and to identify potential degradation pathways and establish a stability-indicating analytical method.

Predicted Degradation Pathway

This compound's structure, consisting of a retinol molecule linked to a glucose unit via a glycosidic bond, suggests two primary degradation pathways under stress conditions:

  • Hydrolysis: Cleavage of the glycosidic bond to yield retinol and glucose. This is anticipated to be a major degradation route, especially under acidic or basic conditions.

  • Oxidation and Isomerization: The polyene chain of the retinol moiety is susceptible to oxidation and isomerization when exposed to light, heat, and oxygen, similar to other retinoids.

Experimental Protocols

This section details the methodologies for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound and to generate potential degradation products for analytical method validation.[1] A target degradation of 5-20% is recommended to avoid the formation of secondary degradation products.[2]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound (pure substance or in formulation)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). For formulations, use the product directly or after a suitable extraction step to isolate the active ingredient.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution (in a sealed vial) in a hot air oven at 80°C for 48 hours.

    • Photostability: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for accurately quantifying the decrease in this compound and the formation of degradation products.[3]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, primarily retinol.

Instrumentation and Conditions (starting point):

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis or DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with: A: Water with 0.1% Formic Acid B: Acetonitrile/Methanol (50:50 v/v)
Gradient Program 0-10 min: 80% B to 95% B; 10-15 min: 95% B; 15.1-20 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 325 nm (characteristic for retinoids)[4][5]
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Presentation

The results from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Forced Degradation Results
Stress ConditionDurationThis compound (% Remaining)Retinol (% Area)Other Degradants (% Area)
0.1 M HCl, 60°C 24 he.g., 85.2e.g., 12.5e.g., 2.3
0.1 M NaOH, 60°C 24 he.g., 90.1e.g., 8.7e.g., 1.2
3% H₂O₂, RT 24 he.g., 92.5e.g., 3.1e.g., 4.4
80°C 48 he.g., 95.3e.g., 2.8e.g., 1.9
Photostability 1.2 M lux he.g., 88.7e.g., 5.6e.g., 5.7
Control (Dark) -e.g., 99.8e.g., <0.1e.g., <0.1
Long-Term and Accelerated Stability Study Data

For formal stability studies, the protocol should follow ICH guidelines for storage conditions and testing frequency.

Long-Term Stability (e.g., 25°C ± 2°C / 60% RH ± 5% RH)

Time PointAppearancepH (if applicable)Assay of this compound (%)Degradation Products (%)
0 Months Complies6.5100.2< LOQ
3 Months Complies6.499.50.3
6 Months Complies6.498.90.8
9 Months Complies6.398.21.3
12 Months Complies6.397.51.9

Accelerated Stability (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

Time PointAppearancepH (if applicable)Assay of this compound (%)Degradation Products (%)
0 Months Complies6.5100.2< LOQ
1 Month Complies6.398.11.5
3 Months Complies6.195.83.7
6 Months Complies5.992.36.9

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G cluster_0 Forced Degradation Workflow prep Sample Preparation (this compound Solution) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis HPLC Analysis (Quantification of this compound and Degradation Products) stress->analysis data Data Interpretation (Identify Degradation Pathways) analysis->data

Caption: Workflow for the forced degradation study of this compound.

G RG This compound Retinol Retinol RG->Retinol Hydrolysis Oxidized Oxidized/Isomerized Products RG->Oxidized Oxidation/ Isomerization Glucose Glucose

Caption: Predicted degradation pathways of this compound.

Conclusion

This protocol provides a robust framework for assessing the stability of this compound. The forced degradation studies will help in understanding the degradation pathways, and the stability-indicating HPLC method will ensure accurate quantification of the active ingredient and its degradation products over time. The data generated will be crucial for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life for products containing this compound. It is important to note that retinoids are generally sensitive to light and oxidation, and therefore, appropriate precautions should be taken during sample handling and storage.

References

Application Notes and Protocols: Retinyl Glucoside Treatment in Keratinocyte Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, derivatives of vitamin A, are crucial regulators of skin cell growth and differentiation.[1] Retinyl glucoside, a stabilized derivative of retinol, is increasingly utilized in skincare and dermatological research due to its enhanced stability and potential for controlled release of the active retinoid. In keratinocyte cell culture, this compound is metabolized to retinol and subsequently to retinoic acid, the primary biologically active form.[2][3] Retinoic acid then binds to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to modulate gene expression.[1][4] This modulation influences key cellular processes in keratinocytes, including proliferation, differentiation, and the synthesis of extracellular matrix components.

These application notes provide a comprehensive overview of the effects of this compound treatment on keratinocyte cell cultures. Detailed protocols for essential experiments are provided to enable researchers to investigate its biological activities.

Mechanism of Action

This compound exerts its effects on keratinocytes following its intracellular conversion to retinoic acid. This active metabolite then orchestrates a cascade of molecular events:

  • Cellular Uptake and Metabolism: this compound is taken up by keratinocytes and is believed to be hydrolyzed by intracellular glucosidases to release retinol. Retinol is then oxidized in a two-step process to retinaldehyde and then to retinoic acid.

  • Nuclear Receptor Activation: All-trans retinoic acid (ATRA) and its isomer 9-cis-retinoic acid are the ligands for the nuclear retinoid receptors. In keratinocytes, the predominant receptors are RARγ and RXRα.

  • Gene Expression Regulation: Upon ligand binding, RAR/RXR heterodimers undergo a conformational change, bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and regulate their transcription. This can either activate or repress gene expression.

  • Signal Transduction Crosstalk: Beyond direct gene regulation, retinoids can also indirectly influence cellular processes by interfering with other signaling pathways, such as antagonizing the activity of the AP-1 (activator protein-1) transcription factor, a key regulator of keratinocyte differentiation.

Key Effects on Keratinocytes

Treatment of keratinocyte cell cultures with retinoids, the active metabolites of this compound, leads to several significant biological responses:

  • Regulation of Proliferation and Differentiation: Retinoids are known to normalize keratinocyte differentiation. In culture, they can inhibit markers of terminal differentiation. Paradoxically, while high doses of retinoids can promote proliferation and epidermal thickening in vivo, they can inhibit proliferation in vitro.

  • Modulation of Keratin Expression: Retinoid treatment alters the expression of keratin genes. For instance, in cultured keratinocytes, the expression of keratins associated with terminal differentiation, such as KRT1 and KRT10, is often reduced, while keratins like KRT13 and KRT19 may be induced.

  • Effects on Extracellular Matrix: Retinoids can influence the expression of extracellular matrix components. Notably, all-trans retinoic acid has been shown to decrease the expression of type VII collagen in human keratinocytes. Conversely, retinoids can stimulate the degradation of interstitial collagen fibrils.

  • Induction of Apoptosis: Under certain conditions, particularly those that favor differentiation, retinoic acid can induce apoptosis in cultured keratinocytes. This effect is associated with the increased expression of pro-apoptotic factors like p53 and caspases.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on keratinocyte cell culture.

Protocol 1: Keratinocyte Cell Culture and Treatment

This protocol outlines the basic steps for culturing human keratinocytes and treating them with this compound.

Materials:

  • Primary Human Epidermal Keratinocytes (HEK) or HaCaT cell line

  • Keratinocyte Growth Medium (KGM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture keratinocytes in T-75 flasks with KGM. When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with trypsin inhibitor or serum-containing medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh KGM and perform a cell count.

  • Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for gene/protein analysis) at a predetermined density.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator.

  • Treatment: Prepare serial dilutions of this compound in KGM from the stock solution.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Treated keratinocytes in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Gene Expression Analysis (RT-qPCR)

This protocol quantifies the mRNA levels of target genes in response to this compound treatment.

Materials:

  • Treated keratinocytes in a 6-well plate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., KRT10, COL7A1, p53) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Follow the manufacturer's instructions to isolate total RNA.

  • cDNA Synthesis: Quantify the extracted RNA and use a cDNA synthesis kit to reverse transcribe an equal amount of RNA from each sample into cDNA.

  • qPCR: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

  • Run the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.

Protocol 4: Protein Expression Analysis (Western Blot)

This protocol detects and quantifies the levels of specific proteins in response to this compound treatment.

Materials:

  • Treated keratinocytes in a 6-well plate

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Keratin 10, anti-Collagen VII, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin or GAPDH.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Keratinocyte Viability (MTT Assay)

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.9
5085.3 ± 6.2
10072.1 ± 5.8

Table 2: Relative Gene Expression in Keratinocytes Treated with this compound (RT-qPCR)

GeneFold Change (vs. Control) at 24hFold Change (vs. Control) at 48h
KRT100.65 ± 0.080.42 ± 0.05
COL7A10.78 ± 0.100.55 ± 0.07
p531.5 ± 0.22.1 ± 0.3

Table 3: Relative Protein Expression in Keratinocytes Treated with this compound (Western Blot)

ProteinRelative Expression (vs. Control) at 48h
Keratin 100.51 ± 0.09
Collagen VII0.63 ± 0.11
p531.8 ± 0.25

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Keratinocytes treat Treat with this compound start->treat viability Cell Viability (MTT) treat->viability 24-72h gene_exp Gene Expression (RT-qPCR) treat->gene_exp 24-48h protein_exp Protein Expression (Western Blot) treat->protein_exp 48-72h analyze Analyze & Compare Data viability->analyze gene_exp->analyze protein_exp->analyze

Caption: Experimental workflow for assessing this compound effects.

Retinoid_Signaling_Pathway cluster_cell Keratinocyte cluster_nucleus Nucleus cluster_effects Cellular Effects RG This compound Retinol Retinol RG->Retinol Hydrolysis RA Retinoic Acid Retinol->RA Oxidation RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Gene_Exp Gene Expression Modulation RARE->Gene_Exp Regulates Prolif Proliferation Gene_Exp->Prolif Diff Differentiation Gene_Exp->Diff ECM ECM Synthesis Gene_Exp->ECM Apoptosis Apoptosis Gene_Exp->Apoptosis

Caption: Retinoid signaling pathway in keratinocytes.

References

Assessing Retinyl Glucoside Skin Penetration In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside, a derivative of vitamin A, is an ingredient of interest in dermatological and cosmetic formulations due to its potential anti-aging and skin-renewing properties. Understanding its penetration into and permeation through the skin is crucial for product development and efficacy assessment. This document provides detailed application notes and protocols for the in vitro assessment of this compound skin penetration using Franz diffusion cells, a widely accepted methodology for this purpose.[1][2] While specific quantitative data for this compound is not extensively available in public literature, the methodologies outlined here are based on established principles for other retinoids like retinol and retinyl palmitate and can be adapted accordingly.[3][4][5]

Retinoids exert their effects on the skin by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These ligand-activated receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately influences cellular processes such as proliferation, differentiation, and the synthesis of extracellular matrix proteins like collagen. This compound is thought to be hydrolyzed to retinol within the skin, which is then converted to the active form, retinoic acid.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to measure the penetration and permeation of this compound through an ex vivo skin sample.

2.1.1. Materials and Equipment

  • Franz diffusion cells (static or flow-through)

  • Full-thickness skin explants (human or porcine)

  • Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like Tween 80 to ensure sink conditions)

  • Test formulation containing this compound

  • Syringes and needles

  • HPLC system for analysis

  • Water bath with circulation pump

  • Magnetic stirrers

  • Microtome or dermatome

  • Adhesive tape (for tape stripping)

  • Solvents for extraction (e.g., methanol, ethanol)

2.1.2. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis prep_skin Skin Preparation (Dermatome to ~500 µm) mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin fill_receptor Fill Receptor Chamber (e.g., PBS + 0.5% Tween 80) mount_skin->fill_receptor equilibrate Equilibrate Skin (32°C ± 0.5°C) fill_receptor->equilibrate apply_formulation Apply Formulation (Finite Dose, e.g., 10 mg/cm²) equilibrate->apply_formulation run_experiment Run Experiment (e.g., 24 hours) apply_formulation->run_experiment sample_receptor Sample Receptor Fluid (at defined time points) run_experiment->sample_receptor dismount_skin Dismount Skin run_experiment->dismount_skin analyze_receptor Analyze Receptor Fluid (HPLC) sample_receptor->analyze_receptor clean_surface Clean Skin Surface dismount_skin->clean_surface tape_strip Tape Strip Stratum Corneum clean_surface->tape_strip separate_layers Separate Epidermis & Dermis tape_strip->separate_layers extract_rg Extract this compound from Skin Layers tape_strip->extract_rg separate_layers->extract_rg analyze_skin Analyze Skin Extracts (HPLC) extract_rg->analyze_skin

Caption: Workflow for in vitro skin penetration study of this compound.

2.1.3. Detailed Methodology

  • Skin Preparation:

    • Excise fresh human or porcine skin. If using animal skin, shave the hair carefully.

    • Prepare skin sections of a uniform thickness (e.g., 500 µm) using a dermatome.

    • Visually inspect the skin for any defects before use.

  • Franz Cell Assembly:

    • Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor chamber with pre-warmed (32°C ± 0.5°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be chosen to ensure sink conditions, meaning its capacity to dissolve the analyte is at least 7-10 times greater than the maximum amount of analyte that could permeate.

    • Place a small magnetic stir bar in the receptor chamber.

    • Place the assembled cells in a water bath maintained at 32°C ± 0.5°C to simulate physiological skin surface temperature.

  • Dosing and Sampling:

    • Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Terminal Procedures (at 24 hours):

    • Dismount the skin from the diffusion cell.

    • Wash the skin surface to remove any unabsorbed formulation.

    • Perform tape stripping to collect the stratum corneum. Use a consistent number of strips (e.g., 10-20) for each sample.

    • Separate the epidermis from the dermis, for example, by heat treatment (e.g., immersion in 60°C water for 1 minute).

    • Extract this compound from the stratum corneum tapes, epidermis, and dermis using a suitable solvent (e.g., methanol). This can be facilitated by sonication.

  • Sample Analysis:

    • Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated HPLC method.

HPLC Method for Quantification of this compound

While a specific method for this compound is not detailed in the provided search results, a general HPLC method for retinoids can be adapted.

2.2.1. Chromatographic Conditions (Example)

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution may be necessary. An example for related compounds is a gradient starting with methanol/water and transitioning to methanol/isopropanol. For this compound, a gradient of methanol and water is a good starting point.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection UV detector at an appropriate wavelength for this compound (likely similar to retinol at ~325 nm).
Internal Standard A suitable internal standard should be used for accurate quantification.

2.2.2. Method Validation

The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Data Presentation

Quantitative data from the in vitro skin penetration study should be summarized in tables for clear comparison.

Table 1: Cumulative Permeation of this compound through Skin (Example Data)

Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
10.05 ± 0.010.05
20.12 ± 0.030.07
40.30 ± 0.050.09
80.75 ± 0.100.11
121.25 ± 0.180.13
242.80 ± 0.350.15

Data are presented as mean ± standard deviation (n=6). Flux is calculated for each time interval.

Table 2: Distribution of this compound in Skin Layers at 24 Hours (Example Data)

Skin LayerAmount of this compound (µg/cm²)Percentage of Applied Dose (%)
Stratum Corneum15.5 ± 2.11.55
Epidermis8.2 ± 1.50.82
Dermis2.5 ± 0.80.25
Total Skin Retention 26.2 ± 3.9 2.62

Data are presented as mean ± standard deviation (n=6).

Signaling Pathway

G cluster_nucleus Nuclear Events rg This compound (Extracellular) hydrolysis Hydrolysis (e.g., by β-glucosidase) rg->hydrolysis retinol Retinol hydrolysis->retinol conversion1 Conversion retinol->conversion1 retinaldehyde Retinaldehyde conversion1->retinaldehyde conversion2 Conversion retinaldehyde->conversion2 ra Retinoic Acid (RA) conversion2->ra binding RA binds to RAR ra->binding nucleus Nucleus dimerization RAR-RXR Heterodimerization binding->dimerization dna_binding Binding to RARE (Retinoic Acid Response Element) dimerization->dna_binding transcription Modulation of Gene Transcription dna_binding->transcription response Biological Response (e.g., Collagen Synthesis, Cell Proliferation) transcription->response

Caption: Proposed mechanism of action for this compound in skin cells.

Safety Assessment

In vitro skin models, such as reconstructed human epidermis (RhE), can be utilized for the safety assessment of this compound. These models allow for the evaluation of potential skin irritation and cytotoxicity without the use of animals. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability, can be performed on these 3D tissue constructs following topical application of the test substance.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the in vitro assessment of this compound skin penetration. By employing Franz diffusion cells in conjunction with validated analytical methods, researchers can obtain valuable data on the permeation and distribution of this compound in the skin. This information is essential for optimizing formulation strategies, substantiating efficacy claims, and ensuring product safety. While specific quantitative data for this compound is still emerging, the established methodologies for other retinoids offer a robust starting point for these investigations.

References

Application Notes and Protocols for Gene Expression Analysis Following Retinyl Glucoside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the effects of retinyl glucoside on gene expression in skin cells. The protocols outlined below are designed to be adaptable for various research and development applications, from basic scientific inquiry to preclinical drug development.

Introduction

This compound, a stabilized derivative of retinol (Vitamin A), is increasingly utilized in dermatological and cosmetic formulations. Its proposed benefits, including anti-aging, anti-inflammatory, and depigmenting effects, are fundamentally linked to its ability to modulate gene expression within skin cells. Upon topical application, it is hypothesized that this compound is hydrolyzed to release retinol, which is then converted to its biologically active form, retinoic acid. Retinoic acid subsequently binds to nuclear receptors (RARs and RXRs), which act as ligand-activated transcription factors to regulate the expression of a wide array of target genes.[1][2] This document details the signaling pathways influenced by retinoids, protocols for investigating these effects, and a summary of expected quantitative changes in gene expression.

Key Signaling Pathways

Retinoid signaling is a complex process that ultimately impacts cellular proliferation, differentiation, and extracellular matrix homeostasis. The binding of retinoic acid to RAR/RXR heterodimers initiates a cascade of molecular events that regulate the transcription of target genes.

Retinoid_Signaling_Pathway Retinyl_Glucoside This compound Retinol Retinol Retinyl_Glucoside->Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds & Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Biological_Effects Biological Effects (Collagen Synthesis, etc.) Gene_Expression->Biological_Effects

Caption: Retinoid signaling pathway activation by this compound.

Experimental Protocols

The following protocols provide a framework for conducting gene expression analysis after treating skin cells or tissues with this compound.

Cell Culture and Treatment

Objective: To expose human skin cells (keratinocytes or fibroblasts) to this compound in a controlled in vitro environment.

Materials:

  • Human epidermal keratinocytes or dermal fibroblasts

  • Appropriate cell culture medium (e.g., DMEM for fibroblasts, Keratinocyte-SFM for keratinocytes)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and culture overnight at 37°C and 5% CO2.[3]

  • The following day, replace the culture medium with a fresh medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • After incubation, wash the cells twice with ice-cold PBS.

  • Proceed immediately to RNA extraction.

RNA Extraction

Objective: To isolate high-quality total RNA from treated and control cells.

Materials:

  • TRIzol® reagent or a similar RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with DEPC-treated water)

  • Nuclease-free water

  • Microcentrifuge tubes

Protocol:

  • Lyse the cells directly in the culture well by adding 1 ml of TRIzol® reagent per well and passing the cell lysate several times through a pipette.

  • Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.

  • Add 0.2 ml of chloroform per 1 ml of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a fresh tube.

  • Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol® reagent used.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with at least 1 ml of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in nuclease-free water.

  • Determine the RNA concentration and purity using a spectrophotometer.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the relative expression levels of target genes.

Materials:

  • Reverse transcription kit

  • qPCR master mix (containing SYBR Green or TaqMan probes)

  • Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[3]

  • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration of 100-200 nM each), and diluted cDNA.

  • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to a housekeeping gene.

Experimental_Workflow Cell_Culture 1. Cell Culture (Keratinocytes/Fibroblasts) Treatment 2. Treatment (this compound) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR 5. RT-qPCR cDNA_Synthesis->RT_qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) RT_qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in gene expression following treatment with retinoids. While direct data for this compound is limited, the data presented for retinol and retinoic acid provide a strong indication of its potential effects.

Table 1: Effect of Retinoids on Extracellular Matrix Gene Expression in Human Skin Fibroblasts

GeneRetinoidConcentrationTreatment DurationFold Change vs. ControlReference
COL1A1 Retinol0.04%4 weeks↑ 1.29
COL3A1 Retinol0.04%4 weeks↑ 1.44
Elastin Retinoic Acid10⁻⁶ M24 hours↑ 2.0
Fibrillin 2 (FBN2) Retinaldehyde (0.1%) + Delta-Tocopherol Glucoside (0.1%)1 µM each48 hours↑ 1.00
Fibulin 1 (FBLN1) Retinaldehyde (0.1%) + Delta-Tocopherol Glucoside (0.1%)1 µM each48 hours↑ 1.57
Fibulin 5 (FBLN5) Retinaldehyde (0.1%) + Delta-Tocopherol Glucoside (0.1%)1 µM each48 hours↑ 1.03
Lysyl Oxidase-Like 2 (LOXL2) Retinaldehyde (0.1%) + Delta-Tocopherol Glucoside (0.1%)1 µM each48 hours↑ 1.22

Table 2: Effect of Retinoids on Melanin Synthesis-Related Gene Expression in B16 Melanoma Cells

GeneRetinoidConcentrationTreatment DurationEffect on Protein ExpressionReference
Tyrosinase (TYR) Retinoic Acid10⁻⁶ MNot specified
Tyrosinase (TYR) Retinol10⁻⁵ MNot specified
Tyrosinase-Related Protein 1 (TRP-1) Retinoic Acid10⁻⁶ MNot specified
Tyrosinase-Related Protein 2 (TRP-2) Retinoic Acid & RetinolUp to 10⁻⁵ MNot specifiedNo change

Table 3: Effect of Retinoids on Inflammatory Gene Expression in Human Skin Models

GeneRetinoidConcentrationTreatment DurationFold Change vs. ControlReference
TNF-α RetinolNot specifiedNot specified↑ 2.02 (irritation model)
IL-1α RetinolNot specifiedNot specified↑ 2.12 (irritation model)
CCL17 Retinoic Acid0.01%2 weeks (topical)↑ ~2.5
CCL22 Retinoic Acid0.01%2 weeks (topical)↑ ~3.0

Note: "↑" indicates upregulation, and "↓" indicates downregulation.

Conclusion

The analysis of gene expression following this compound treatment is crucial for elucidating its mechanism of action and substantiating its efficacy claims. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments to investigate the impact of this compound on skin biology at the molecular level. Further research focusing specifically on this compound is warranted to confirm and expand upon the findings observed with other retinoids.

References

Application Notes and Protocols for Quantifying Retinyl Glucoside Conversion to Retinol in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinyl glucoside, a stabilized derivative of retinol, is increasingly utilized in cosmetic and dermatological formulations. Its efficacy is predicated on its conversion to retinol within the skin, thereby delivering the anti-aging and skin health benefits of vitamin A with potentially reduced irritation. Quantifying this conversion at the cellular level is crucial for validating the bioactivity of this compound and for the development of effective topical products.

These application notes provide a comprehensive set of protocols for researchers to quantify the uptake and enzymatic hydrolysis of this compound to retinol in cultured human keratinocytes. The methodologies cover cell culture, treatment with this compound, sample extraction, and analysis by High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Experimental Workflow

The conversion of this compound to retinol is a critical activation step. Once transported into the keratinocyte, it is hypothesized that intracellular β-glucosidases cleave the glucose moiety, releasing free retinol. This liberated retinol can then be converted to its more active forms, retinaldehyde and retinoic acid, or stored as retinyl esters.

Retinyl_Glucoside_Metabolism RG_ext This compound (Extracellular) Uptake Cellular Uptake RG_ext->Uptake RG_int This compound (Intracellular) Enzyme β-glucosidase RG_int->Enzyme Retinol Retinol Enzyme->Retinol Hydrolysis Uptake->RG_int Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Keratinocytes treat Treat with This compound start->treat incubate Incubate for Defined Time Points treat->incubate harvest Harvest Cells & Collect Medium incubate->harvest lyse Lyse Cells harvest->lyse extract Liquid-Liquid Extraction lyse->extract hplc HPLC-UV Analysis extract->hplc quant Quantify Retinyl Glucoside & Retinol hplc->quant data Data Analysis quant->data

Troubleshooting & Optimization

Technical Support Center: Stabilizing Retinyl Glucoside in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for retinyl glucoside formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in your experimental formulations. Here you will find troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other retinoids?

This compound is a water-soluble derivative of retinol.[1][2] It is synthesized by attaching a glucose molecule to retinol, a process that can be achieved enzymatically.[3][4] This structural modification is intended to improve the stability and reduce the irritation potential compared to retinol.[2] In vivo, this compound is hydrolyzed by skin enzymes to release retinol, allowing it to exert its biological effects.

Q2: What are the primary factors that cause degradation of this compound in formulations?

While specific data for this compound is limited, based on the extensive knowledge of retinol and its derivatives, the primary degradation factors are expected to be:

  • Hydrolysis: The glycosidic bond in this compound can be susceptible to hydrolysis, especially at non-optimal pH ranges, which would release free retinol.

  • Oxidation: Once hydrolyzed to retinol, the molecule is highly susceptible to oxidation due to its conjugated double bond system. This is accelerated by exposure to oxygen, heat, and light.

  • Light Exposure (Photodegradation): UV radiation can cause isomerization and degradation of the retinoid structure.

  • Elevated Temperatures: Heat accelerates both hydrolysis and oxidation rates, leading to a faster loss of active ingredient.

  • Incompatible Ingredients: Certain ingredients can accelerate the degradation of retinoids. For example, strong oxidizing agents or ingredients that shift the pH to an unfavorable range can be problematic.

Q3: What is the optimal pH range for formulations containing this compound?

For retinol, a pH range of 6-7 is generally recommended for optimal stability. Given that this compound formulations should prevent the hydrolysis to retinol, maintaining a pH close to neutral is a prudent starting point for formulation development. It is advisable to conduct pH stability studies for your specific formulation to determine the optimal pH.

Q4: Can I use antioxidants to stabilize my this compound formulation?

Yes, incorporating antioxidants is a highly recommended strategy. Once this compound hydrolyzes to retinol, the latter is prone to oxidation. A combination of oil-soluble and water-soluble antioxidants can provide comprehensive protection.

  • Oil-Soluble Antioxidants: Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and Ascorbyl Palmitate are effective at protecting the lipid-soluble retinol moiety from oxidation.

  • Water-Soluble Antioxidants: Ascorbic Acid (Vitamin C) and its derivatives (like Ascorbyl Glucoside) can protect the aqueous phase of the formulation.

  • Chelating Agents: Ingredients like EDTA can bind metal ions that catalyze oxidation reactions.

Q5: Is encapsulation a viable strategy to improve the stability of this compound?

Encapsulation is a well-established method for enhancing the stability of retinol and other sensitive actives. By enclosing this compound in a protective shell (e.g., liposomes, nanocapsules), it can be shielded from pro-degradative environmental factors such as oxygen and light. This approach can also help control the release of the active ingredient upon application to the skin.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) of the Formulation Oxidation of this compound or its hydrolysis product, retinol.• Incorporate a robust antioxidant system (e.g., a combination of Vitamin E, Vitamin C, and a chelating agent).• Package the formulation in airless, opaque containers to minimize exposure to oxygen and light.• Ensure the pH of the formulation is within the optimal range (start with 6-7 and optimize).
Loss of Potency Over Time Degradation of this compound due to hydrolysis, oxidation, heat, or light exposure.• Conduct a comprehensive stability testing program to identify the primary degradation trigger.• Implement stabilization strategies such as adding antioxidants, using chelating agents, and optimizing the pH.• Consider encapsulation technologies to protect the active ingredient.• Store the product in a cool, dark place.
Phase Separation or Crystallization in an Emulsion Poor formulation design, leading to physical instability or insolubility of this compound or its degradation products.• Review the emulsifier system to ensure it provides long-term stability for the chosen oil and water phases.• For oil-in-water emulsions, ensure the this compound is fully dissolved in the appropriate phase during formulation. Although water-soluble, its compatibility with other ingredients in the aqueous phase should be evaluated.• The formation of crystals could indicate the precipitation of this compound or other ingredients. Re-evaluate the solvent system and concentration of all components.
Increased Skin Irritation from the Formulation Release of free retinol due to hydrolysis of this compound, which can be more irritating to the skin.• Verify the pH of the formulation to ensure it is not promoting hydrolysis.• Incorporate anti-irritant ingredients such as bisabolol or allantoin.• Consider reducing the concentration of this compound or using an encapsulation system to control its release.

Data Presentation

Table 1: General Stability of Retinoids Under Different Storage Conditions

(Data is based on studies of retinol and retinyl palmitate and should be used as a general guide for this compound. Specific stability testing is required for your formulation.)

RetinoidFormulation TypeTemperature (°C)Duration% DeclineReference
RetinolCommercial Cosmetic256 months0 - 80%
RetinolCommercial Cosmetic406 months40 - 100%
Retinyl PalmitateO/W Emulsion47 days38%
RetinolO/W Emulsion5040 days50% (half-life)

Experimental Protocols

Protocol 1: Stability Assessment of this compound in an Oil-in-Water Emulsion

1. Objective: To evaluate the chemical stability of this compound in an oil-in-water emulsion under accelerated temperature conditions and photostability testing.

2. Materials:

  • This compound
  • Formulation base (oil-in-water emulsion)
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Analytical reference standard for this compound and retinol
  • Temperature-controlled stability chambers
  • Photostability chamber with a light source conforming to ICH Q1B guidelines
  • HPLC system with a UV detector

3. Method:

  • Sample Preparation: Prepare the oil-in-water emulsion containing a known concentration of this compound. Package the formulation in the intended final packaging and in control glass vials.
  • Stability Conditions:
  • Place samples in stability chambers at various temperatures (e.g., 25°C/60% RH, 40°C/75% RH).
  • For photostability, expose samples to a light source capable of emitting a standardized spectrum of UV and visible light, as per ICH Q1B. A control sample should be wrapped in aluminum foil to shield it from light.
  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for accelerated stability; and after the specified light exposure for photostability).
  • Sample Analysis:
  • Accurately weigh a portion of the emulsion and extract the this compound and any potential retinol degradant using a suitable solvent system.
  • Analyze the extracted samples using a validated HPLC-UV method. The detection wavelength should be optimized for retinoids (typically around 325-330 nm).
  • Quantify the concentration of this compound and retinol against their respective reference standards.
  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Plot the degradation kinetics to determine the shelf-life of the product.

Protocol 2: pH Stability Profile of this compound

1. Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

2. Materials:

  • This compound
  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8)
  • HPLC system as described in Protocol 1.

3. Method:

  • Sample Preparation: Prepare solutions of this compound at a fixed concentration in each of the different pH buffers.
  • Storage: Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation) in the dark.
  • Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 1, 3, 7, 14, and 28 days).
  • Sample Analysis: Directly inject the buffered solutions into the HPLC system and quantify the remaining this compound.
  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.

Visualizations

Retinyl_Glucoside_Degradation_Pathway RetinylGlucoside This compound Retinol Retinol RetinylGlucoside->Retinol Hydrolysis (pH, Temperature) DegradationProducts Oxidized Degradation Products Retinol->DegradationProducts Oxidation (Oxygen, Light, Heat)

Hypothesized degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep 1. Formulation and Sampling cluster_storage 2. Stability Storage cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Formulation Prepare Formulation with This compound Packaging Package in Final and Control Containers Formulation->Packaging Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Packaging->Accelerated RealTime Real-Time Conditions (e.g., 25°C/60% RH) Packaging->RealTime Photostability Photostability Chamber (ICH Q1B) Packaging->Photostability Sampling Pull Samples at Predetermined Intervals Accelerated->Sampling RealTime->Sampling Photostability->Sampling Extraction Extract this compound and Degradants Sampling->Extraction HPLC HPLC-UV Analysis Extraction->HPLC Quantification Quantify Remaining Active Ingredient HPLC->Quantification Kinetics Determine Degradation Kinetics and Shelf-Life Quantification->Kinetics

General experimental workflow for stability testing.

References

Technical Support Center: Synthesis and Purification of Retinyl Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of retinyl glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis and purification of this compound.

Synthesis Troubleshooting

Problem 1: Low or No Yield of this compound in Enzymatic Synthesis

Potential Cause Troubleshooting Steps
Enzyme Inactivity - Verify Enzyme Activity: Use a standard substrate for β-glucosidase to confirm its activity before use. - Proper Storage: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions to prevent denaturation.
Sub-optimal Reaction Conditions - pH: The pH of the reaction medium is critical for enzyme activity. For β-glucosidase from sweet almond, a pH of 6.0 is often optimal. Verify and adjust the pH of your buffer. - Temperature: While enzymatic reactions are often run at moderate temperatures (e.g., 50°C), ensure this is optimal for your specific enzyme. High temperatures can lead to denaturation.
Poor Substrate Solubility - Retinol Solubility: Retinol has poor water solubility. The use of a co-solvent like dimethylformamide (DMF) can improve its solubility and availability for the enzyme. - Carbohydrate Choice: The type of carbohydrate can significantly impact the yield. Studies have shown that D-fructose can give higher yields (up to 34%) compared to other monosaccharides. Disaccharides and sugar alcohols may result in very low or no yield.[1][2][3][4]
Product Hydrolysis - Reverse Reaction: Glucosidases can also catalyze the hydrolysis of the product. To minimize this, you can try to remove the product from the reaction mixture as it is formed, although this can be challenging in practice.

Problem 2: Low Yield and Side Products in Chemical Synthesis (e.g., Koenigs-Knorr Reaction)

Potential Cause Troubleshooting Steps
Moisture Contamination - Anhydrous Conditions: The Koenigs-Knorr reaction is highly sensitive to moisture, which can hydrolyze the glycosyl halide donor. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents.
Inactive Promoter - Promoter Quality: Heavy metal salt promoters like silver carbonate or silver oxide can lose activity over time. Use freshly prepared or newly opened reagents.
Degraded Glycosyl Donor - Donor Stability: The glycosyl halide (e.g., α-D-glucopyranosyl bromide tetrabenzoate) is moisture-sensitive. Store it in a desiccator and away from light.
Steric Hindrance - Retinol Structure: The bulky nature of the retinol molecule can sterically hinder the approach of the glycosyl donor. Consider using a more reactive glycosyl donor or a stronger promoter.
Formation of Anomers - Protecting Groups: The choice of protecting groups on the sugar moiety can influence the stereochemical outcome. Acetyl groups at the C2 position of glucose typically favor the formation of the desired β-anomer through neighboring group participation.[5]
Purification Troubleshooting

Problem 3: Difficulty in Separating this compound from Starting Materials (Retinol and Glucose) by HPLC

Potential Cause Troubleshooting Steps
Inappropriate HPLC Column - Stationary Phase: An aminopropyl column is often effective for separating sugars and their derivatives. For retinoids, a C18 or C30 column is commonly used. You may need to experiment with different column chemistries to achieve optimal separation.
Sub-optimal Mobile Phase - Gradient Elution: An isocratic mobile phase may not provide sufficient resolution. A gradient elution, for example, with a mixture of acetonitrile and water, can be effective. The addition of a small amount of formic acid can improve peak shape for retinoids.
Poor Peak Shape (Tailing or Broadening) - Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample. - Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or ionic strength may help.

Problem 4: Degradation of this compound During Purification and Storage

Potential Cause Troubleshooting Steps
Sensitivity to Light - Photodegradation: Retinoids are highly susceptible to degradation upon exposure to UV light. All purification steps should be performed under yellow or red light, and samples should be stored in amber vials.
Oxidation - Air Sensitivity: The conjugated double bond system in retinol makes it prone to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The addition of antioxidants like BHT (butylated hydroxytoluene) to solvents can help prevent oxidation.
Thermal Instability - Heat Degradation: Elevated temperatures can accelerate the degradation of retinoids. Avoid excessive heat during solvent evaporation and store purified samples at low temperatures (-20°C or -80°C).

II. Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in synthesizing this compound?

The primary challenge is the inherent instability of the retinol molecule. Retinol is highly sensitive to light, heat, and oxygen, which can lead to degradation and the formation of byproducts during both the synthesis and purification steps. This necessitates careful handling, including working under subdued light, in an inert atmosphere, and at controlled temperatures.

Q2: Which synthesis method, enzymatic or chemical, is better for producing this compound?

Both methods have their advantages and disadvantages.

  • Enzymatic Synthesis: This method offers high regioselectivity and stereoselectivity, often leading to the desired β-anomer without the need for protecting groups. However, yields can be modest (in the range of 9-34%), and enzyme cost and stability can be limiting factors.

  • Chemical Synthesis (e.g., Koenigs-Knorr): This method can potentially provide higher yields but requires the use of protecting groups on the sugar moiety and often involves harsh reagents and heavy metal promoters. It also requires careful control of anhydrous conditions.

The choice of method depends on the desired scale of synthesis, available resources, and the required purity of the final product.

Q3: How can I improve the yield of the enzymatic synthesis?

To improve the yield, you can optimize several parameters:

  • Choice of Carbohydrate: D-fructose has been reported to give higher yields than other monosaccharides.

  • Solvent System: Using a co-solvent like DMF can enhance the solubility of retinol.

  • Enzyme Concentration: Increasing the enzyme concentration may improve the reaction rate, but this needs to be balanced with the cost.

  • Reaction Time: Monitor the reaction over time to determine the optimal reaction duration before product hydrolysis becomes significant.

Q4: What are the expected side products in this compound synthesis?

In enzymatic synthesis, side products are generally minimal due to the high specificity of the enzyme. However, hydrolysis of the product back to retinol and glucose can occur. In chemical synthesis, potential side products include the α-anomer of this compound, unreacted starting materials, and degradation products of retinol.

Q5: How should I store purified this compound to ensure its stability?

Purified this compound should be stored under the following conditions to minimize degradation:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: If stored in solution, use a solvent containing an antioxidant like BHT.

III. Quantitative Data

Table 1: Yields of Enzymatic Synthesis of Retinyl Glycosides with Different Carbohydrates

CarbohydrateYield (%)Reference
D-Fructose34
D-Galactose15
D-Mannose12
D-Sorbitol9
D-GlucoseNo Reaction

Yields were obtained using β-glucosidase from sweet almond in a supercritical carbon dioxide (SCCO2) medium.

Table 2: Stability of Retinoids under Different Storage Conditions

RetinoidStorage ConditionDurationDegradation (%)Reference
Retinol25°C6 months0 - 80
Retinol40°C6 months40 - 100
Retinyl Palmitate25°C6 months0 - 80
Retinyl Palmitate40°C6 months40 - 100

Note: Degradation is highly dependent on the formulation.

IV. Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the method described by Charles et al. (2009).

Materials:

  • Retinol

  • D-Fructose (or other suitable carbohydrate)

  • β-Glucosidase (from sweet almond)

  • Dimethylformamide (DMF)

  • Phosphate buffer (pH 6.0)

  • Supercritical carbon dioxide (SCCO2) reactor

Procedure:

  • In a high-pressure reaction vessel, combine retinol, D-fructose, and β-glucosidase in DMF and phosphate buffer. A typical ratio would be 40% (w/w of carbohydrate) of β-glucosidase.

  • Pressurize the reactor with SCCO2 to 120 bar.

  • Maintain the reaction temperature at 50°C with constant stirring.

  • Allow the reaction to proceed for the desired time (e.g., 24 hours).

  • Depressurize the reactor and collect the reaction mixture.

  • Proceed with purification to isolate the this compound.

Purification of this compound by HPLC

This is a general protocol that can be adapted for the purification of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector

  • Aminopropyl or C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction mixture from synthesis

Procedure:

  • Prepare the mobile phase. A common mobile phase for separating glycosides is a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Filter the crude reaction mixture through a 0.45 µm syringe filter.

  • Inject the filtered sample onto the HPLC column.

  • Monitor the separation at an appropriate wavelength (e.g., 325 nm for the retinol moiety) or using an RI detector.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under reduced pressure and protected from light.

  • Store the purified product under appropriate conditions (see FAQ 5).

V. Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Retinol + Glucose Derivative Reaction Enzymatic Glycosylation (Controlled Temp & pH) Reactants->Reaction Enzyme β-Glucosidase Enzyme->Reaction Crude Crude Reaction Mixture Reaction->Crude Filtration Filtration Crude->Filtration HPLC HPLC Separation (e.g., Amino/C18 column) Filtration->HPLC Collection Fraction Collection HPLC->Collection Evaporation Solvent Evaporation (Under Vacuum & Dark) Collection->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product QC Quality Control (HPLC, NMR, MS) Pure_Product->QC

Caption: Experimental workflow for the synthesis and purification of this compound.

Retinoid_Degradation_Pathway cluster_degradation Degradation Factors Retinyl_Glucoside This compound Degradation_Products Degradation Products (e.g., oxidized/isomerized forms) Retinyl_Glucoside->Degradation_Products Degradation Light Light (UV) Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Overcoming Low Yield in Enzymatic Glucosylation of Retinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the enzymatic glucosylation of retinol, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the enzymatic glucosylation of retinol?

Low yields can stem from several factors, including the inherent instability of retinol, suboptimal reaction conditions, poor enzyme activity, and challenges with substrate solubility. Retinol is highly susceptible to degradation by light, oxygen, and heat.[1][2][3] Additionally, the hydrophobic nature of retinol can lead to poor solubility in aqueous reaction buffers, limiting its availability to the enzyme.

Q2: Which enzymes are suitable for retinol glucosylation?

UDP-glucosyltransferases (UGTs) are the primary enzymes used for glycosylation.[4][5] Specifically, UGTs from the GT1 family are known to glycosylate a wide range of small molecules. While specific UGTs that efficiently glucosylate retinol are not extensively documented in publicly available literature, enzymes with broad substrate specificity for hydrophobic molecules are good candidates. It is often necessary to screen a panel of UGTs to find one with optimal activity towards retinol.

Q3: How can I improve the solubility of retinol in my reaction mixture?

Improving the solubility of the hydrophobic retinol substrate is crucial for a successful reaction. This can be achieved by:

  • Using Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly enhance the solubility of retinol. However, the concentration of the co-solvent must be carefully optimized as high concentrations can denature the enzyme.

  • Employing Detergents: Non-ionic detergents, like Triton X-100, at concentrations below their critical micelle concentration, can help to solubilize retinol without significantly impacting enzyme stability.

  • Substrate Delivery: Preparing a stock solution of retinol in a suitable organic solvent and adding it to the reaction mixture with vigorous vortexing can create a fine suspension, increasing the surface area available for the enzyme.

Q4: What are the optimal reaction conditions for enzymatic glucosylation?

Optimal reaction conditions are highly dependent on the specific UGT being used. However, general guidelines include:

  • pH: Most UGTs have a pH optimum in the range of 6.5 to 8.5.

  • Temperature: A temperature range of 30°C to 40°C is generally suitable for many UGTs.

  • Cofactors: Some UGTs may require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity. Conversely, ions like Zn²⁺ can be inhibitory.

It is essential to determine the optimal conditions for your specific enzyme through systematic experimentation.

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by measuring the depletion of retinol or the formation of the retinoid glucoside. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly used for this purpose. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Enzyme - Verify the activity of your UGT with a known substrate. - Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C). - Avoid repeated freeze-thaw cycles.
Retinol Degradation - Perform all experiments under yellow or red light to prevent photodegradation. - De-gas buffers to remove dissolved oxygen. - Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the reaction mixture.
Poor Retinol Solubility - Optimize the concentration of a co-solvent (e.g., 1-10% DMSO or ethanol). - Test different non-ionic detergents at low concentrations.
Suboptimal Reaction Conditions - Perform a pH screen (e.g., pH 6.0 - 9.0). - Conduct a temperature optimization (e.g., 25°C - 45°C). - Titrate the concentrations of substrates (retinol and UDP-glucose).
Presence of Inhibitors - Ensure all reagents are of high purity. - Be aware that high concentrations of the UDP by-product can inhibit the enzyme; consider a UDP-regenerating system if applicable. - Some compounds, like imipramine, are known multi-UGT inhibitors.
Problem 2: Reaction Stalls After a Short Period
Potential Cause Recommended Solution
Enzyme Instability - Check if the chosen temperature or pH is affecting enzyme stability over time. - Consider adding a stabilizing agent, such as glycerol or BSA, to the reaction buffer.
Substrate Limitation - Ensure an adequate concentration of both retinol and the sugar donor (UDP-glucose). A molar excess of UDP-glucose is often recommended.
Product Inhibition - As the product (retinoid glucoside) accumulates, it may inhibit the enzyme. Try to remove the product from the reaction mixture as it is formed, if feasible.
UDP Co-product Inhibition The accumulation of UDP, a byproduct of the reaction, can competitively inhibit the UGT. Adding magnesium chloride (MgCl₂) can help sequester UDP.

Quantitative Data Summary

Table 1: Effect of pH on Relative Reaction Yield

pHRelative Yield (%)
6.045
6.570
7.095
7.5100
8.085
8.560
9.030

Table 2: Effect of Temperature on Relative Reaction Yield

Temperature (°C)Relative Yield (%)
2560
3085
37100
4275
5020

Table 3: Effect of DMSO Co-solvent on Retinol Solubility and Relative Yield

DMSO (%)Retinol Solubility (µM)Relative Yield (%)
0<110
1550
2.51580
550100
1015070
20>50020

Experimental Protocols

Representative Protocol for Enzymatic Glucosylation of Retinol

This protocol is a general guideline and requires optimization for the specific UGT and experimental setup.

  • Reagent Preparation:

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

    • Retinol Stock Solution: Prepare a 10 mM stock solution of all-trans-retinol in DMSO. Store at -20°C, protected from light.

    • UDP-Glucose Stock Solution: Prepare a 50 mM stock solution of UDP-glucose in the reaction buffer. Store at -20°C.

    • UGT Enzyme: Dilute the enzyme stock to a working concentration in the reaction buffer. Keep on ice.

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, protected from light, add the following components in order:

      • 68 µL Reaction Buffer

      • 10 µL of 50 mM UDP-Glucose (final concentration: 5 mM)

      • 2 µL of 10 mM Retinol stock in DMSO (final concentration: 200 µM retinol, 2% DMSO)

    • Vortex the mixture gently to ensure the retinol is well-dispersed.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the diluted UGT enzyme to the reaction mixture.

    • Incubate at 37°C for the desired reaction time (e.g., 1-24 hours) with gentle agitation.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or methanol.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated protein.

    • Analyze the supernatant for the presence of retinoid glucoside and remaining retinol using HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation reaction_mix Reaction Mixture Assembly reagent_prep->reaction_mix pre_incubation Pre-incubation (37°C, 5 min) reaction_mix->pre_incubation enzyme_add Add UGT Enzyme pre_incubation->enzyme_add incubation Incubation (37°C, 1-24h) enzyme_add->incubation quench Quench Reaction (Acetonitrile) incubation->quench centrifuge Centrifuge quench->centrifuge hplc HPLC Analysis centrifuge->hplc

Caption: Experimental workflow for enzymatic glucosylation of retinol.

troubleshooting_low_yield start Low or No Yield check_enzyme Is the enzyme active? start->check_enzyme check_retinol Is retinol degrading? check_enzyme->check_retinol Yes validate_enzyme Validate with known substrate. Check storage. check_enzyme->validate_enzyme No check_solubility Is retinol soluble? check_retinol->check_solubility No protect_reaction Use low light conditions. De-gas buffers. Add antioxidants. check_retinol->protect_reaction Yes check_conditions Are reaction conditions optimal? check_solubility->check_conditions Yes add_cosolvent Add/optimize co-solvent (DMSO). Test detergents. check_solubility->add_cosolvent No optimize_reaction Optimize pH, temperature, and substrate concentrations. check_conditions->optimize_reaction No

Caption: Troubleshooting decision tree for low yield.

retinol_metabolism Retinol Retinol Retinal Retinal Retinol->Retinal RDH/ADH Retinyl_Esters Retinyl Esters (Storage) Retinol->Retinyl_Esters LRAT/ARAT Retinoid_Glucoside Retinoid Glucoside (Target Product) Retinol->Retinoid_Glucoside UGT + UDP-Glucose Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid RALDH

Caption: Simplified pathway of retinol metabolism and glucosylation.

References

Technical Support Center: Retinyl Glucoside In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues encountered when working with retinyl glucoside in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use[1][2].

Q2: How should I store this compound powder and its stock solutions?

A2: this compound powder and stock solutions should be stored at -20°C[2]. To prevent degradation from light and oxidation, which is common for retinoids, it is best practice to store stock solutions in dark amber vials, purged with an inert gas like argon or nitrogen, and to prepare fresh dilutions for each experiment[3][4].

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. Is this expected?

A3: Yes, this is a common issue. Retinoids are hydrophobic and have very low solubility in aqueous environments. When a concentrated DMSO stock is diluted into a large volume of aqueous medium, the compound can crash out of solution. This phenomenon is frequently observed with retinoid compounds. The presence of proteins, such as those in Fetal Bovine Serum (FBS) or added Bovine Serum Albumin (BSA), is critical for stabilizing retinoids in culture media and improving their bioavailability.

Q4: If a precipitate forms, is the this compound still usable in my experiment?

A4: The formation of a precipitate indicates that the effective concentration of solubilized this compound is unknown and significantly lower than intended. This will lead to unreliable and non-reproducible experimental results. It is crucial to address the solubility issue rather than proceeding with a suspension.

Q5: What is the biological fate of this compound in cell culture?

A5: this compound is a metabolite of Vitamin A. In a biological system, it is hydrolyzed by β-glucosidase enzymes to release retinol. Retinol is then oxidized to retinaldehyde, which is further oxidized to retinoic acid. Retinoic acid is the primary biologically active form that binds to nuclear receptors (RARs and RXRs) to regulate gene transcription.

Troubleshooting Guide for Solubility Issues

Problem: this compound powder is not dissolving in DMSO.

  • Possible Cause 1: The concentration is too high.

    • Solution: Avoid creating overly concentrated stock solutions. Concentrations of 1-10 mM in DMSO are typically achievable. Refer to the table below for solvent volumes required for common concentrations.

  • Possible Cause 2: Insufficient mixing.

    • Solution: Ensure thorough mixing by vortexing the solution. Gentle warming in a 37°C water bath can also aid dissolution, but prolonged exposure to heat should be avoided as retinoids are heat-sensitive.

Problem: A precipitate forms immediately upon diluting the stock solution into the cell culture medium.

  • Possible Cause 1: The final concentration of this compound is too high for the medium to support.

    • Solution: Perform a serial dilution. Instead of adding the stock directly to the final volume of media, first, dilute it into a smaller volume of serum-containing media, mix well, and then add this intermediate dilution to the rest of your culture medium.

  • Possible Cause 2: The culture medium lacks sufficient protein to stabilize the compound.

    • Solution: Experiments using retinoids should be conducted in media containing serum (e.g., 10% FBS). For serum-free conditions, the addition of a carrier protein like BSA (e.g., 0.1% to 0.5%) is essential to improve stability and prevent precipitation.

  • Possible Cause 3: The final DMSO concentration is too high, which can affect both solubility and cell health.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity and precipitation effects.

Quantitative Data and Protocols

Data Presentation

Table 1: Preparation of this compound Stock Solutions in DMSO This table provides the volume of DMSO needed to prepare stock solutions of common concentrations from a given mass of this compound (M.Wt: 448.59 g/mol ).

Mass of this compoundFor 1 mM StockFor 5 mM StockFor 10 mM Stock
1 mg 2.2292 mL0.4458 mL0.2229 mL
5 mg 11.1460 mL2.2292 mL1.1146 mL
10 mg 22.2921 mL4.4584 mL2.2292 mL
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Perform all steps under subdued lighting (e.g., yellow or red light) to prevent photodegradation of the retinoid.

  • Weighing: Accurately weigh 5 mg of this compound powder into a sterile, amber-colored glass vial.

  • Solvent Addition: Add 1.1146 mL of sterile, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath.

  • Storage: Aliquot the stock solution into smaller volumes in amber cryovials to avoid repeated freeze-thaw cycles. Purge the vials with an inert gas (e.g., argon) before sealing. Store immediately at -20°C.

Protocol 2: Standard Dilution for In Vitro Experiments (Targeting 10 µM Final Concentration)

  • Preparation: Pre-warm your complete cell culture medium (containing at least 10% FBS) to 37°C.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 998 µL of the pre-warmed complete medium. Add 2 µL of your 10 mM this compound stock solution. This creates a 20 µM intermediate solution. Mix immediately by gentle pipetting or flicking the tube. Do not vortex, as this can cause shearing of media components and frothing.

  • Final Dilution: Add the desired volume of the 20 µM intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 mL of the 20 µM intermediate solution. If cells are already in 1 mL of medium, add 1 mL of the 20 µM solution to achieve a final volume of 2 mL and a final concentration of 10 µM.

  • Control: Always prepare a vehicle control by adding an equivalent amount of DMSO (diluted in media) to a separate set of cells.

Visualizations

G cluster_input Observation cluster_troubleshooting Troubleshooting Workflow cluster_stock Stock Solution Issues cluster_dilution Dilution Issues cluster_output Resolution start Precipitation or Incomplete Dissolution q1 Is this the initial stock solution preparation? start->q1 Stock Prep q2 Is the issue occurring during dilution into aqueous media? start->q2 Dilution a1 Check Concentration: Is it >10 mM? q1->a1 b1 Check Medium: Does it contain serum or BSA? q2->b1 b3 Check Technique: Using serial dilution? q2->b3 a2 Action: Use more solvent or try gentle warming (37°C). a1->a2 end Clear Solution & Reproducible Results a2->end b2 Action: Use serum-containing medium or add BSA. b1->b2 b2->end b4 Action: Perform an intermediate dilution step in full-serum media. b3->b4 b4->end

Caption: Troubleshooting workflow for this compound solubility.

G cluster_cell Inside the Cell cluster_nucleus Nucleus rg This compound (in medium) hydrolysis Hydrolysis by β-glucosidase rg->hydrolysis Uptake retinol Retinol hydrolysis->retinol oxidation1 Oxidation (RDH) retinol->oxidation1 retinal Retinaldehyde oxidation1->retinal oxidation2 Oxidation (RALDH) retinal->oxidation2 ra Retinoic Acid (Active Metabolite) oxidation2->ra receptors Binds to Nuclear Receptors (RAR, RXR) ra->receptors gene Regulation of Gene Transcription receptors->gene

Caption: Simplified metabolic pathway of this compound in vitro.

References

Technical Support Center: Optimizing Delivery of Retinyl Glucoside to Skin Explants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of retinyl glucoside to skin explants.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and skin explants.

Issue Potential Cause Recommended Solution
Low Penetration of this compound Formulation Issues: The vehicle may not be optimized for penetration. This compound, being more hydrophilic than retinol, may have difficulty crossing the lipophilic stratum corneum.Optimize Vehicle: Consider using penetration enhancers. Formulate this compound in delivery systems like liposomes, niosomes, or nanostructured lipid carriers to improve skin penetration.[1]
Skin Explant Viability: Poor viability of the skin explant can impair active transport and metabolic processes.Verify Viability: Before the experiment, assess skin explant viability using methods like MTT assay. Ensure proper handling and culture conditions are maintained throughout the experiment.[2]
Incorrect Application Method: Non-uniform application can lead to variable results.Standardize Application: Apply a precise and uniform amount of the formulation to the skin surface. Use of a Franz diffusion cell can help standardize the application area and dosage.[3]
High Variability in Results Inherent Biological Variation: Skin explants from different donors can have significant biological differences.Increase Sample Size: Use multiple skin donors and replicates for each experimental condition to account for biological variability.
Inconsistent Skin Thickness: Variations in the thickness of the skin explants can affect drug diffusion.Standardize Skin Preparation: Use a dermatome to obtain skin explants of a consistent thickness.
Instability of this compound: Retinoids are susceptible to degradation by light and air.[4]Ensure Stability: Prepare formulations fresh and protect from light and oxygen. Consider incorporating antioxidants into the formulation.[5]
No Detection of Retinol or Retinoic Acid Insufficient Incubation Time: The conversion of this compound to its active metabolites (retinol and retinoic acid) is an enzymatic process that takes time.Optimize Incubation Time: Perform a time-course study to determine the optimal incubation period for detecting metabolites.
Low Enzyme Activity: The activity of β-glucosidase, the enzyme responsible for hydrolyzing this compound, may be low in the skin explant.Confirm Enzyme Presence: If possible, assay for β-glucosidase activity in your skin explant model.
Analytical Method Not Sensitive Enough: The concentration of metabolites may be below the detection limit of the analytical method.Improve Analytical Sensitivity: Use a highly sensitive analytical method such as HPLC-MS/MS for the detection and quantification of retinoids.
Signs of Skin Irritation/Toxicity High Concentration of this compound: Although generally milder, high concentrations of any retinoid can cause irritation.Perform Dose-Response Study: Test a range of concentrations to find the optimal balance between efficacy and tolerability.
Vehicle-Induced Irritation: The vehicle or other formulation components may be causing irritation.Test Vehicle Alone: Include a control group treated with the vehicle only to assess its effect on the skin explant.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from other retinoids?

This compound is a derivative of retinol where the retinol molecule is attached to a glucose molecule. This modification generally increases the water solubility and stability of the compound compared to retinol. It is considered a milder form of retinoid because it requires enzymatic cleavage in the skin to release retinol, which is then converted to the active form, retinoic acid.

2. What is the expected metabolic pathway of this compound in skin explants?

It is hypothesized that topically applied this compound is first hydrolyzed by the enzyme β-glucosidase present in the skin to release retinol and glucose. The released retinol then follows the known metabolic pathway of other retinoids: it is oxidized to retinaldehyde and then to retinoic acid, the biologically active form that interacts with nuclear receptors to exert its effects.

3. What are the best practices for preparing and culturing skin explants for these experiments?

For optimal results, use fresh, full-thickness human skin obtained from elective surgeries. The skin should be prepared to a uniform thickness using a dermatome and cultured at the air-liquid interface on a suitable support (e.g., sterile gauze or a cell culture insert) in a nutrient-rich medium. It is crucial to maintain aseptic conditions to prevent contamination and to regularly change the culture medium.

4. Which analytical methods are recommended for quantifying this compound and its metabolites in skin explants?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying retinoids. For higher sensitivity and specificity, especially for detecting low levels of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

5. How can I improve the delivery of this compound into the deeper layers of the skin explant?

To enhance penetration, consider the following formulation strategies:

  • Encapsulation: Encapsulating this compound in liposomes, nanoparticles, or microemulsions can protect the molecule and improve its transport across the stratum corneum.

  • Penetration Enhancers: The inclusion of chemical penetration enhancers in the vehicle can transiently disrupt the skin barrier and facilitate drug entry.

  • Occlusion: Applying the formulation under occlusion can increase skin hydration and enhance penetration, although this may not always be representative of in-use conditions.

Experimental Protocols

General Protocol for Evaluating this compound Delivery in Skin Explants
  • Skin Explant Preparation:

    • Obtain fresh human skin from a registered tissue bank or following ethical guidelines.

    • Remove subcutaneous fat and cut the skin into appropriate sizes for the diffusion cells.

    • If necessary, use a dermatome to achieve a uniform thickness (e.g., 500 µm).

  • Franz Diffusion Cell Setup:

    • Mount the skin explant onto a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubility enhancer for retinoids) and maintain at 37°C with constant stirring.

  • Application of Formulation:

    • Apply a precise amount of the this compound formulation to the surface of the skin in the donor compartment.

  • Incubation and Sampling:

    • Incubate for a predetermined period (e.g., 24 hours).

    • At the end of the incubation, collect the receptor fluid.

    • Dismount the skin and separate the epidermis from the dermis.

  • Extraction of Retinoids:

    • Extract this compound and its metabolites from the epidermis, dermis, and receptor fluid using a suitable organic solvent (e.g., a mixture of hexane, isopropanol, and ethyl acetate).

  • Analysis:

    • Analyze the extracts using a validated HPLC or LC-MS method to quantify the concentrations of this compound, retinol, and retinoic acid.

Visualizations

G cluster_formulation Topical Formulation cluster_skin Skin Explant cluster_metabolism Metabolic Conversion cluster_effect Cellular Action RG_formulation This compound in Vehicle SC Stratum Corneum RG_formulation->SC Penetration Epidermis Viable Epidermis SC->Epidermis Dermis Dermis Epidermis->Dermis RG This compound Retinol Retinol RG->Retinol Hydrolysis (β-glucosidase) Retinal Retinaldehyde Retinol->Retinal Oxidation RA Retinoic Acid Retinal->RA Oxidation RAR_RXR RAR/RXR Activation RA->RAR_RXR Biological Effect

Caption: Metabolic pathway of this compound in skin.

G start Start prep_skin Prepare Skin Explant start->prep_skin setup_franz Mount Skin on Franz Cell prep_skin->setup_franz apply_formulation Apply this compound Formulation setup_franz->apply_formulation incubate Incubate (e.g., 24h at 37°C) apply_formulation->incubate collect_samples Collect Receptor Fluid & Skin incubate->collect_samples separate_layers Separate Epidermis & Dermis collect_samples->separate_layers extract Extract Retinoids from Samples separate_layers->extract analyze Analyze by HPLC/LC-MS extract->analyze end End analyze->end

Caption: Experimental workflow for skin explant studies.

References

Technical Support Center: Minimizing Variability in Retinyl Glucoside Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in retinyl glucoside cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in skin cells?

This compound is a derivative of vitamin A, specifically a glucoside of retinol.[1] In skin cells such as keratinocytes, it is metabolized by intracellular β-glucosidases to release retinol.[1] Retinol is then converted in a two-step enzymatic process to its biologically active form, all-trans-retinoic acid (atRA).[2][3] atRA binds to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of various genes involved in cell proliferation, differentiation, and extracellular matrix protein synthesis.[4]

Q2: What are the common cell-based assays used to assess the efficacy of this compound?

Common assays to evaluate the biological effects of this compound on skin cells include:

  • Cell Proliferation Assays: To determine the effect on keratinocyte or fibroblast growth.

  • Collagen Synthesis Assays: To measure the production of collagen (e.g., Type I or Type III), which is crucial for skin elasticity and firmness.

  • Matrix Metalloproteinase (MMP) Activity/Expression Assays: To assess the inhibition of MMPs (e.g., MMP-1, also known as collagenase) that are responsible for collagen degradation.

  • Reporter Gene Assays: To measure the activation of the RAR/RXR signaling pathway using a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE).

Q3: How should I prepare and store this compound for cell-based assays?

Retinoids are sensitive to light, heat, and air, especially in solution. To ensure consistency:

  • Storage: Store powdered this compound at -20°C or -80°C, protected from light.

  • Stock Solution: Prepare a concentrated stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the cell culture medium. Protect the working solution from light during all experimental steps.

Q4: What are the key sources of variability in this compound cell-based assays?

Variability can arise from several factors:

  • Cell Culture Conditions: Inconsistent cell passage number, cell seeding density, and serum batch can all impact cellular responses.

  • Reagent Stability: Degradation of this compound due to improper storage or handling can lead to inconsistent results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially in multi-well plate assays.

  • Incubation Times: Variations in the duration of cell culture, compound treatment, and assay readout can affect the results.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to skewed results.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reverse pipetting technique.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Prepare a master mix of reagents for each treatment condition to be added to replicate wells.
Edge Effects To minimize evaporation, fill the outer wells of the microplate with sterile PBS or media and do not use them for experimental samples. Ensure the incubator has adequate humidity.
Incomplete Solubilization of Formazan (in MTT/XTT assays) After adding the solubilization buffer, mix thoroughly by pipetting or shaking until all formazan crystals are dissolved.
Issue 2: Low or No Response to this compound Treatment
Potential Cause Recommended Solution
Degradation of this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect all solutions containing retinoids from light.
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
Insufficient Incubation Time Optimize the treatment duration. The conversion of this compound to retinoic acid and subsequent gene expression changes take time.
Low Transfection Efficiency (in reporter assays) Optimize the transfection protocol, including the DNA-to-reagent ratio and cell density at the time of transfection. Use a positive control (e.g., all-trans-retinoic acid) to confirm assay functionality.
Cellular Resistance or Low Receptor Expression Ensure you are using a cell line known to be responsive to retinoids. Check the expression levels of RARs and RXRs in your cell line.
Issue 3: High Background Signal
Potential Cause Recommended Solution
Autofluorescence of Compounds or Media Include a "no-cell" control with media and the test compound to measure background fluorescence/luminescence. Subtract this background from all experimental wells.
Contamination of Reagents or Cultures Use sterile techniques and regularly test for mycoplasma contamination. If contamination is suspected, discard the reagents and cultures and start with fresh ones.
Non-specific Antibody Binding (in ELISA/Western Blot) Increase the number of wash steps and/or the stringency of the wash buffer. Optimize the blocking buffer and antibody concentrations.
Endogenous Enzyme Activity For assays using enzymatic reporters (e.g., HRP, AP), include a control without the primary antibody to check for non-specific binding of the secondary antibody and endogenous enzyme activity.

Quantitative Data Summary

The following tables provide representative quantitative data for key parameters in this compound and retinoid cell-based assays. Note that optimal values may vary depending on the specific cell line, assay conditions, and laboratory.

Table 1: Recommended Concentration Ranges for Retinoids in Cell-Based Assays

CompoundCell TypeAssay TypeRecommended Concentration RangeReference
RetinolC3RL4RARE Reporter Assay0.0005 - 8 µM
all-trans-Retinoic AcidHuman KeratinocytesKeratinocyte Proliferation10⁻⁵ M
all-trans-Retinoic AcidHuman Lung FibroblastsCollagen Gene Expression10⁻⁵ M

Table 2: Typical Assay Performance Metrics

Assay ParameterTypical ValueSignificance
Coefficient of Variation (%CV) < 15%A measure of the variability between replicate wells. Lower %CV indicates higher precision.
Z'-factor > 0.5A measure of assay quality, taking into account the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.
Signal-to-Background (S/B) Ratio > 3Indicates a sufficiently strong signal relative to the background noise of the assay.
Signal-to-Noise (S/N) Ratio > 10A measure of the strength of the analytical signal relative to the variation in the background noise.

Experimental Protocols

Protocol 1: Keratinocyte Proliferation Assay (MTT-based)

This protocol outlines a method to assess the effect of this compound on the proliferation of human epidermal keratinocytes.

  • Cell Seeding:

    • Culture human epidermal keratinocytes in an appropriate growth medium.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other wells.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the log of the this compound concentration to determine the EC₅₀ value.

Protocol 2: Collagen Type I Synthesis ELISA

This protocol describes a method to quantify the amount of collagen type I secreted by human dermal fibroblasts following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed human dermal fibroblasts in a 24-well plate at a density of 1 x 10⁵ cells/well and culture until confluent.

    • Replace the medium with a serum-free medium containing this compound at various concentrations and a vehicle control.

    • Incubate for 48-72 hours.

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant, which contains the secreted procollagen.

    • Centrifuge the supernatant to remove any cellular debris.

    • Use a commercially available Procollagen Type I C-Peptide (PIP) ELISA kit for quantification, as the C-peptide is secreted in a 1:1 molar ratio with the collagen molecule.

  • ELISA Procedure (General Steps):

    • Follow the manufacturer's instructions for the specific ELISA kit.

    • Typically, this involves adding standards and samples to a pre-coated microplate.

    • Incubate with a detection antibody (e.g., HRP-conjugated).

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Determine the concentration of procollagen in the samples from the standard curve.

    • Normalize the collagen concentration to the total protein content or cell number in each well.

Protocol 3: MMP-1 Activity Assay (FRET-based)

This protocol outlines a method to measure the inhibitory effect of this compound on MMP-1 activity in the conditioned medium of UV-exposed fibroblasts.

  • Cell Culture and UV Exposure:

    • Culture human dermal fibroblasts in a 6-well plate until they reach 80-90% confluency.

    • Wash the cells with PBS and expose them to a sub-lethal dose of UVB radiation to induce MMP-1 expression.

    • After irradiation, incubate the cells in a serum-free medium.

  • Treatment and Sample Collection:

    • Treat the UV-exposed cells with various concentrations of this compound for 24-48 hours.

    • Collect the conditioned medium, which contains the secreted MMPs.

  • MMP-1 Activity Assay:

    • Use a commercially available MMP-1 activity assay kit, which typically utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.

    • Activate the pro-MMPs in the conditioned medium according to the kit's instructions (often using APMA).

    • Add the activated samples to a black 96-well plate.

    • Add the FRET substrate to all wells.

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., λex = 490 nm / λem = 520 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.

    • Determine the percentage of MMP-1 inhibition for each concentration of this compound relative to the untreated control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in Microplate prep_cells->seed_cells prep_rg Prepare this compound Dilutions treat_cells Treat Cells with This compound prep_rg->treat_cells incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate (48-72h) for Treatment treat_cells->incubate_treat perform_readout Perform Assay Readout (e.g., MTT, ELISA, FRET) incubate_treat->perform_readout measure_signal Measure Signal (Absorbance, Fluorescence) perform_readout->measure_signal calc_results Calculate Results (% Proliferation, [Collagen]) measure_signal->calc_results plot_dose_response Plot Dose-Response Curve calc_results->plot_dose_response determine_ec50 Determine EC50/IC50 plot_dose_response->determine_ec50

Caption: General workflow for a this compound cell-based assay.

Retinyl_Glucoside_Signaling_Pathway cluster_cell Skin Cell (Keratinocyte/Fibroblast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects rg_uptake This compound hydrolysis β-glucosidase rg_uptake->hydrolysis Uptake retinol Retinol hydrolysis->retinol oxidation1 RDH/ADH retinol->oxidation1 retinal Retinal oxidation1->retinal oxidation2 RALDH retinal->oxidation2 atra all-trans-Retinoic Acid (atRA) oxidation2->atra rar_rxr RAR/RXR Heterodimer atra->rar_rxr Binds & Activates rare RARE (Retinoic Acid Response Element) rar_rxr->rare Binds to DNA gene_transcription Gene Transcription Modulation rare->gene_transcription collagen_up Increased Collagen Synthesis gene_transcription->collagen_up mmp_down Decreased MMP-1 Expression/Activity gene_transcription->mmp_down

Caption: Signaling pathway of this compound in skin cells.

References

Technical Support Center: Addressing Retinyl Glucoside Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from retinyl glucoside in your biochemical assays. This compound, a derivative of retinol, is increasingly used in various research and development applications. Its unique chemical properties, however, can sometimes lead to unexpected results in common assay formats. This guide will help you navigate these challenges and ensure the accuracy and reliability of your experimental data.

Frequently Asked questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a molecule where retinol is attached to a glucose molecule. This modification alters its solubility and stability. Like other retinoids, it possesses a conjugated polyene system, which is responsible for its characteristic UV absorbance and potential fluorescence. Interference can arise from several of its properties:

  • Optical Properties: It can absorb light or fluoresce at wavelengths used in spectrophotometric or fluorometric assays.

  • Chemical Reactivity: The retinol moiety can be susceptible to oxidation, potentially interfering with redox-based assays.

  • Surfactant-like Properties: Due to its amphipathic nature (having both a hydrophobic retinol part and a hydrophilic glucose part), it may form micelles at higher concentrations, which can sequester assay components.

  • Biological Activity: As a vitamin A derivative, it can have biological effects in cell-based assays that may be independent of the intended target of the experiment.

Q2: What are the common signs of interference from this compound?

Suspect interference if you observe:

  • High background signals in absorbance or fluorescence readings in wells containing this compound but lacking a key assay component.

  • Non-linear or unusual dose-response curves that do not fit standard models.

  • A "quenching" or enhancement of the signal that is independent of the biological activity being measured.

  • Inconsistent results between experiments or high variability between replicate wells.

Q3: How can I proactively test for potential interference from this compound?

Before conducting your main experiment, it is highly recommended to perform a series of control experiments:

  • Optical Interference Screen: Measure the absorbance and fluorescence of this compound at the excitation and emission wavelengths of your assay.

  • Assay Component Compatibility Test: Incubate this compound with individual assay components (e.g., enzyme, substrate, antibody) to check for any direct interactions.

  • "No-Enzyme" or "No-Target" Control: Run your assay with this compound but in the absence of the biological target (e.g., enzyme or receptor). A signal in this control indicates direct interference.

Troubleshooting Guides

Issue 1: High Background in Absorbance or Fluorescence Assays

This is a common issue due to the intrinsic optical properties of retinoids. Retinoids, including retinol, typically absorb UV light in the 325-380 nm range.[1][2] While specific data for this compound is not widely published, it is expected to have a similar absorbance profile. Retinoids can also be fluorescent.[3]

Troubleshooting Steps:

  • Determine the Spectral Properties:

    • Run a UV-Vis absorbance scan (e.g., 250-450 nm) of this compound in your assay buffer to identify its absorbance maximum.[4]

    • If using a fluorescence-based assay, determine the excitation and emission spectra of this compound to check for spectral overlap with your fluorophore.

  • Implement Controls and Corrections:

    • Always include a "this compound only" control (in assay buffer without other reagents) to measure its intrinsic absorbance or fluorescence.

    • Subtract the background signal from your experimental wells.

    • If spectral overlap is significant, consider using a different fluorophore with a shifted spectrum.

Quantitative Data Summary: Typical Absorbance Maxima of Retinoids

RetinoidSolventAbsorbance Maximum (λmax)Reference
all-trans-RetinolMethanol325 nm
all-trans-RetinalHexane381 nm
all-trans-Retinoic AcidEthanol350 nm

Note: The absorbance maximum of this compound may vary depending on the solvent and conjugation.

Issue 2: Non-Specific Inhibition or Activation in Enzyme-Based Assays

This compound's amphipathic nature can lead to the formation of aggregates or micelles at higher concentrations, which can non-specifically inhibit enzymes. Additionally, retinoids have been shown to interact with various enzymes.

Troubleshooting Steps:

  • Test for Aggregation-Based Inhibition:

    • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the inhibitory effect of this compound is reduced or eliminated, it is likely due to aggregation.

    • Determine the Critical Micelle Concentration (CMC) of this compound in your assay buffer if possible. Alkyl glucosides with similar chain lengths have CMCs in the millimolar range.

  • Run Counter-Screens:

    • Perform your assay with an unrelated enzyme to check for non-specific inhibition.

    • Vary the concentration of the enzyme in the assay. True inhibitors will often show a shift in IC50 with changing enzyme concentrations, whereas non-specific inhibitors may not.

Issue 3: Interference in Immunoassays (e.g., ELISA)

Interference in ELISAs can be complex and may involve non-specific binding to the plate, antibodies, or other assay components.

Troubleshooting Steps:

  • Check for Non-Specific Binding:

    • Coat a plate with your capture antibody and then add only this compound (without the antigen). A signal indicates non-specific binding to the antibody-coated surface.

    • Run a control where you add this compound to wells containing only the detection antibody and substrate. A signal here suggests interference with the detection step.

  • Optimize Blocking and Washing Steps:

    • Ensure your blocking buffer is effective. Consider testing different blocking agents (e.g., BSA, non-fat dry milk).

    • Increase the number and duration of wash steps to remove any non-specifically bound this compound.

Experimental Protocols

Protocol 1: Assessing Optical Interference

Objective: To determine if this compound absorbs light or fluoresces at the wavelengths used in an assay.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the highest concentration to be used in the experiment.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the this compound dilutions to a set of wells. Include wells with assay buffer only as a blank.

  • Read the absorbance of the plate at the wavelength used in your absorbance-based assay.

  • For fluorescence assays, read the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.

  • Data Analysis: Subtract the blank reading from all wells. A concentration-dependent increase in absorbance or fluorescence indicates optical interference.

Protocol 2: Counter-Screen for Non-Target Effects

Objective: To determine if this compound affects the assay readout through a mechanism independent of the intended biological target.

Methodology:

  • Set up your assay as usual, but omit a key biological component (e.g., the enzyme, receptor, or primary antibody).

  • Add this compound at various concentrations to these "incomplete" assay wells.

  • Follow the same incubation and detection steps as your primary assay.

  • Data Analysis: If you observe a dose-dependent change in the signal, it indicates that this compound is interfering with the assay components or detection system directly.

Visualizations

troubleshooting_workflow start Unexpected Assay Results with this compound optical_check Perform Optical Interference Screen (Protocol 1) start->optical_check interference_present Optical Interference Detected? optical_check->interference_present subtract_background Subtract Background Signal interference_present->subtract_background Yes no_optical_interference No Optical Interference interference_present->no_optical_interference No change_wavelength Change Fluorophore/Wavelength subtract_background->change_wavelength non_target_check Perform Non-Target Effects Screen (Protocol 2) change_wavelength->non_target_check no_optical_interference->non_target_check non_target_effect Non-Target Effect Detected? non_target_check->non_target_effect aggregation_check Test for Aggregation (e.g., add detergent) non_target_effect->aggregation_check Yes no_non_target_effect No Non-Target Effects non_target_effect->no_non_target_effect No enzyme_interaction Investigate Direct Enzyme Interaction aggregation_check->enzyme_interaction end Proceed with Main Experiment (with appropriate controls) enzyme_interaction->end biological_effect Consider True Biological Effect no_non_target_effect->biological_effect biological_effect->end signaling_pathway retinyl_glucoside This compound hydrolysis Hydrolysis (e.g., by cellular esterases) retinyl_glucoside->hydrolysis interference Potential Interference retinyl_glucoside->interference retinol Retinol hydrolysis->retinol rdh Retinol Dehydrogenase (RDH) retinol->rdh retinol->interference retinal Retinal rdh->retinal raldh Retinaldehyde Dehydrogenase (RALDH) retinal->raldh retinoic_acid Retinoic Acid raldh->retinoic_acid rar_rxr RAR/RXR Receptors retinoic_acid->rar_rxr retinoic_acid->interference gene_expression Target Gene Expression rar_rxr->gene_expression assay_target Assay Target (e.g., Kinase, Receptor) interference->assay_target

References

Technical Support Center: Enhancing the Photostability of Retinyl Glucoside Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of retinyl glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is photostability a concern?

This compound is a glycoside derivative of retinol (Vitamin A).[1][2] Like other retinoids, its polyunsaturated structure makes it highly susceptible to degradation upon exposure to ultraviolet (UV) radiation and visible light.[3][4] This photodegradation, which involves photoisomerization and oxidation, leads to a loss of efficacy and the potential formation of irritant byproducts.[5] Ensuring photostability is critical for maintaining the intended biological activity and safety profile of the final formulation.

Q2: My this compound formulation is showing rapid degradation under light. What are the primary causes?

Several factors can accelerate the photodegradation of this compound in a formulation:

  • Inadequate Protection from Light and Air: Retinoids are notoriously unstable when exposed to UV light and oxygen. Packaging that is not opaque and/or air-restrictive is a primary cause of degradation.

  • Suboptimal pH: Retinoids, including retinol, generally exhibit optimal stability in a slightly acidic to neutral pH range, typically between 6 and 7. Highly acidic or alkaline conditions can accelerate degradation.

  • Presence of Pro-oxidant Ingredients: Certain ingredients can generate reactive oxygen species (ROS) or free radicals, which attack the this compound molecule. This includes some unsaturated oils or incompatible active ingredients.

  • Heat Exposure During Formulation: Adding this compound to the formulation at high temperatures (typically above 40°C) can cause initial degradation before it is even exposed to light.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation pathways.

Q3: What strategies can I implement to enhance the photostability of my this compound formulation?

Improving photostability requires a multi-faceted approach involving formulation, processing, and packaging.

  • Incorporate Potent Antioxidants: Antioxidants protect retinoids by neutralizing free radicals. A combination is often more effective. Common choices include Butylated Hydroxytoluene (BHT), Vitamin E (Tocopherol), and L-ascorbic acid.

  • Use Chelating Agents: To mitigate catalysis by metal ions, include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or the more eco-friendly (S,S)-EDDS.

  • Add a Triplet State Quencher/Photostabilizer: Ingredients like Ethylhexyl Methoxycrylene (EHMC) have been shown to be highly effective at photostabilizing retinol and retinyl palmitate by quenching the excited singlet state.

  • Control Formulation pH: Maintain the formulation's pH between 6.0 and 7.0. Using a buffering system, such as a sodium citrate buffer, can help maintain this pH throughout the product's shelf life.

  • Encapsulation Technologies: Encapsulating this compound in systems like liposomes or solid lipid nanoparticles can physically shield it from light and oxygen, significantly improving stability.

  • Select Opaque and Airless Packaging: The final line of defense is packaging. Use airless pumps and fully opaque containers to prevent exposure to light and oxygen.

Q4: Are there any ingredients I should avoid combining with this compound?

Yes, certain ingredients can destabilize this compound or increase the potential for skin irritation.

  • Strong Exfoliating Acids (at high concentrations): While not always destabilizing, using high concentrations of Alpha Hydroxy Acids (AHAs) or Beta Hydroxy Acids (BHAs) in the same formulation can lead to a lower pH, potentially affecting stability and increasing skin irritation.

  • Benzoyl Peroxide: This ingredient is a potent oxidizing agent and has been shown to cause rapid degradation of tretinoin (a related retinoid) and should be avoided in the same formulation.

  • Unstabilized Vitamin C (Ascorbic Acid): While stabilized Vitamin C derivatives and other antioxidants are beneficial, pure ascorbic acid requires a very low pH for its own stability, which is outside the optimal range for retinoids. It is often recommended to apply them at different times of the day rather than formulating them together.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Color change (yellowing) or off-odor in the formulation. Oxidation of this compound.1. Increase the concentration or add a combination of antioxidants (e.g., BHT, Tocopherol). 2. Incorporate a chelating agent like EDTA to sequester metal ions. 3. Ensure manufacturing processes limit air exposure (e.g., nitrogen blanketing).
Significant loss of potency confirmed by HPLC after light exposure. Photodegradation due to insufficient protection.1. Add a dedicated photostabilizer like Ethylhexyl Methoxycrylene. 2. Investigate encapsulation technologies (e.g., liposomes, nanocapsules) to physically protect the active. 3. Verify the opacity of the final packaging.
Phase separation or change in viscosity over time. pH drift or incompatibility with other excipients.1. Measure the pH of the formulation. If it has shifted, incorporate a buffering agent (e.g., citrate buffer) to maintain a pH of 6-7. 2. Review the compatibility of all emollients and emulsifiers. Avoid ingredients known to generate peroxides.
Increased skin irritation reported in preliminary in-vivo tests. Formation of degradation byproducts or interaction with other actives.1. Re-evaluate and enhance the stabilization system to minimize degradation. 2. Consider pairing with soothing ingredients like Niacinamide or Hyaluronic Acid to mitigate irritation. 3. Avoid co-formulating with other known irritants like high-concentration acids.

Data on Retinoid Photostability Enhancement

The following data is for related retinoid compounds and serves as a reference for formulating this compound.

Retinoid Formulation Base Stabilization Strategy UV Exposure Degradation / Loss of Absorbance Reference
Retinol (0.1%) CreamNone5 MED87% loss of peak UV absorbance
Retinol (0.1%) Cream4% Ethylhexyl Methoxycrylene (EHMC)5 MEDNo perceptible decline
Retinyl Palmitate (0.25%) CreamNone5 MED93% loss of peak UV absorbance
Retinyl Palmitate (0.25%) Cream4% Ethylhexyl Methoxycrylene (EHMC)5 MED~1% decline in peak UV absorbance
Tretinoin (0.025%) Conventional GelNone8 hours (UVA + simulated sunlight)84-90% degradation
Tretinoin (0.05%) Micronized GelMicronization (Encapsulation)8 hours (UVA + simulated sunlight)11-12% degradation
Retinyl Palmitate Soybean OilNone4 days (UVA)88% degradation (12% activity remaining)
Retinyl Palmitate Policosanol OleogelOleogel Matrix (Immobilization)4 days (UVA)<25% degradation (>75% activity remaining)

Experimental Protocols

Protocol 1: Photostability Testing of this compound Formulations

This protocol is adapted from ICH Q1B guidelines for photostability testing.

1. Objective: To assess the photodegradation of this compound in a finished formulation under standardized light exposure.

2. Materials:

  • Test formulation containing this compound.

  • Control formulation (placebo without this compound).

  • Quartz cuvettes or other suitable transparent containers.

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., xenon lamp or metal halide lamp with specified UVA and visible light output).

  • Dark control chamber/container (e.g., wrapped in aluminum foil).

  • HPLC system with UV detector.

3. Methodology:

  • Sample Preparation: Place the test formulation in the transparent containers. Prepare at least three replicates for light exposure and three for the dark control.

  • Dark Control: Place the dark control samples, protected from light, in the same environment (e.g., same temperature) as the light-exposed samples.

  • Light Exposure: Place the test samples in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from the light-exposed and dark control groups.

  • Analysis: Immediately prepare the samples for HPLC analysis to determine the concentration of remaining this compound.

  • Data Interpretation: Compare the concentration of this compound in the light-exposed samples to the dark control samples at each time point. A significant decrease in the light-exposed sample relative to the dark control indicates photodegradation.

Protocol 2: HPLC Quantification of this compound

This protocol provides a general method for quantifying retinoids. Method validation is required.

1. Objective: To determine the concentration of this compound in a formulation sample.

2. Instrumentation and Reagents:

  • HPLC System: With a pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is common. For example, an isocratic mobile phase of methanol/water (95:5 v/v) can be effective.

  • Solvents: HPLC-grade methanol, water, and ethanol (for sample preparation).

  • Standard: Pure this compound reference standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Approximately 325 nm, which is the characteristic absorbance maximum (λmax) for the retinoid chromophore.

  • Column Temperature: 25-30°C.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in ethanol. Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 20 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve/extract it in a suitable solvent (e.g., ethanol or a hexane/water extraction). The sample may need to be centrifuged or filtered to remove insoluble excipients. Dilute the final extract to fall within the range of the calibration curve.

  • Analysis: Inject the standard solutions and the prepared sample solutions into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. Use the linear regression equation from this curve to calculate the concentration of this compound in the test samples.

Visualizations

G cluster_pathway Retinoid Metabolic & Signaling Pathway cluster_nucleus rg This compound (in Formulation) hydrolysis Hydrolysis (by skin glucosidases) rg->hydrolysis Topical Application retinol Retinol hydrolysis->retinol retinal Retinaldehyde retinol->retinal Oxidation (Reversible) ra Retinoic Acid (Active Form) retinal->ra Oxidation (Irreversible) nucleus Cell Nucleus ra->nucleus Translocation receptors Binds to RAR/RXR Receptors gene Gene Expression (Collagen Synthesis ↑, MMPs ↓) receptors->gene

Caption: Simplified metabolic pathway of topically applied this compound.

G formulation This compound Formulation light Light Exposure (UV/Visible) formulation->light degradation Photodegradation (Isomerization, Oxidation) light->degradation loss Loss of Efficacy & Potential Irritation degradation->loss antioxidants Antioxidants (e.g., BHT, Tocopherol) antioxidants->degradation Inhibit Oxidation quenchers Photostabilizers (e.g., EHMC) quenchers->degradation Quench Excited State encapsulation Encapsulation (e.g., Liposomes) encapsulation->light Block packaging Opaque/Airless Packaging packaging->light Block

Caption: Logical workflow of retinoid photodegradation and stabilization.

G prep 1. Sample Preparation (Formulation in Quartz Vials) split 2. Split Samples prep->split dark 3a. Dark Control (Wrapped in foil) split->dark Group A light 3b. Light Exposure (ICH Q1B Chamber) split->light Group B sampling 4. Timed Sampling dark->sampling light->sampling extraction 5. Solvent Extraction sampling->extraction hplc 6. HPLC-UV Analysis (Detection at ~325 nm) extraction->hplc data 7. Data Analysis (Compare Light vs. Dark) hplc->data

References

Technical Support Center: Enhancing Retinyl Glucoside Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of retinyl glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the topical bioavailability of this compound?

This compound's topical bioavailability is primarily dependent on its enzymatic hydrolysis to retinol by β-glucosidases present in the skin. Once converted, retinol can then be further metabolized to its active form, retinoic acid, to exert its biological effects. The efficiency of this conversion is a critical factor in its overall efficacy.

Q2: What are the main challenges affecting the stability of this compound in formulations?

Similar to other retinoids, this compound is susceptible to degradation from exposure to light, oxygen, and elevated temperatures.[1][2] Formulations should be designed to protect the molecule from these environmental stressors to maintain its potency throughout the product's shelf life.

Q3: How can I enhance the skin penetration of this compound?

Several strategies can be employed to improve the penetration of this compound through the stratum corneum:

  • Permeation Enhancers: Incorporating penetration enhancers like jojoba oil has been shown to increase the permeability of lipophilic active ingredients such as retinol.[3] Alkyl glucosides, like heptyl glucoside, can also act as solubilizers and skin penetration enhancers.

  • Delivery Systems: Encapsulating this compound in delivery systems like liposomes, nanostructured lipid carriers (NLCs), or polymeric nanoparticles can improve its stability and facilitate its transport into the skin.[4][5] Encapsulation can also provide a controlled release of the active ingredient, potentially reducing irritation.

  • Formulation Base: The choice of vehicle is crucial. Formulations with a pH between 6-7 are generally recommended for retinol stability. The base should be composed of non-reactive emollients and emulsifiers to prevent oxidative degradation.

Q4: My in vitro skin model shows low conversion of this compound to retinol. What are the potential reasons?

Several factors could contribute to low enzymatic conversion in an in vitro model:

  • Skin Model Viability: Ensure the skin model (e.g., ex vivo human skin explants, reconstructed human epidermis) is viable and maintains enzymatic activity. Non-viable skin has been shown to have reduced esterase activity compared to viable skin.

  • Glucosidase Activity: The specific activity of β-glucosidases can vary between different skin models and donors. It's advisable to characterize the enzymatic activity of your model system.

  • Formulation Inhibition: Components in your formulation might be inhibiting the activity of β-glucosidases. Test the effect of your vehicle on a known β-glucosidase substrate to rule out inhibitory effects.

  • Insufficient Penetration: If the this compound is not reaching the epidermal layers where the enzymes are present, conversion will be low. Evaluate the skin penetration of your formulation.

Q5: Are there any known inhibitors of the enzymatic conversion of this compound?

Yes, competitive inhibitors of β-glucosidases, such as certain sugars and other glycosides, could potentially reduce the conversion of this compound to retinol. When formulating, be mindful of ingredients that might compete for the enzyme's active site. Studies on α-glucosidase inhibitors have shown that various compounds can effectively block these enzymes. While the enzyme type is different, this highlights the potential for enzymatic inhibition by formulation ingredients.

Troubleshooting Guides

Issue 1: Low Bioavailability Despite High Formulation Concentration
Possible Cause Troubleshooting Steps
Poor Skin Penetration 1. Analyze Particle Size: If using a delivery system, ensure the particle size is optimal for skin penetration (typically in the nanometer range). 2. Incorporate Penetration Enhancers: Add a known skin penetration enhancer to your formulation and re-evaluate. 3. Evaluate with Franz Diffusion Cells: Conduct an in vitro skin permeation study to quantify the amount of this compound penetrating the skin layers.
Low Enzymatic Conversion 1. Assess Enzyme Activity: Use a fluorogenic or chromogenic β-glucosidase substrate to confirm enzymatic activity in your skin model. 2. Co-culture with Keratinocytes: If using a fibroblast model, consider a co-culture with keratinocytes, as they are a primary site of retinoid metabolism in the epidermis. 3. Check for Inhibitors: Test your formulation vehicle for any inhibitory effects on a commercial β-glucosidase enzyme.
Instability in Formulation 1. Conduct Stability Studies: Perform accelerated stability testing at various temperatures and light conditions to assess the degradation of this compound in your formulation. 2. Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E) or ascorbyl palmitate to protect against oxidative degradation. 3. Use Protective Packaging: Store the formulation in airless, opaque containers to minimize exposure to light and oxygen.
Issue 2: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Skin Samples 1. Standardize Skin Source: Use skin samples from a consistent donor source and anatomical location to minimize biological variability. 2. Measure Epidermal Thickness: Variations in stratum corneum thickness can affect penetration. Measure and record the thickness of each skin sample.
Inaccurate Quantification 1. Validate Analytical Method: Ensure your HPLC or LC-MS method for quantifying this compound and retinol is validated for linearity, accuracy, and precision. 2. Use Internal Standards: Incorporate an internal standard in your analytical method to account for variations in sample preparation and injection volume.
Environmental Factors 1. Control Experimental Conditions: Maintain consistent temperature, humidity, and light exposure throughout your experiments. 2. Protect from Light: Handle all samples and formulations containing this compound under subdued light to prevent photodegradation.

Data Presentation

Table 1: Comparison of Topical Retinoid Properties (Qualitative)

Retinoid Relative Potency Irritation Potential Conversion to Retinoic Acid
Retinoic Acid Very HighHighDirect Action
Retinaldehyde HighModerateOne-step conversion
Retinol ModerateLow to ModerateTwo-step conversion
Retinyl Esters LowVery LowMulti-step conversion
This compound Dependent on conversionLikely LowHydrolysis to Retinol, then two-step conversion

This table is a qualitative summary based on the general understanding of retinoid metabolism.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the penetration of this compound into and through ex vivo human skin.

Materials:

  • Franz diffusion cells

  • Ex vivo human skin (e.g., from abdominoplasty)

  • Test formulation containing this compound

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare the ex vivo skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections onto the Franz cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the skin.

  • Apply a known amount of the test formulation to the surface of the skin in the donor compartment.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid.

  • At the end of the experiment, dismount the skin. Separate the epidermis from the dermis.

  • Extract this compound and any potential retinol metabolite from the skin layers and the receptor fluid samples using an appropriate solvent.

  • Analyze the extracts using a validated HPLC or LC-MS method to determine the concentration of this compound and retinol in each compartment.

Protocol 2: Evaluation of this compound Stability in a Formulation

Objective: To assess the stability of this compound in a cosmetic formulation under accelerated conditions.

Materials:

  • Test formulation containing this compound

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber with a controlled light source

  • HPLC or LC-MS system for analysis

Methodology:

  • Package the formulation in its final intended packaging.

  • Place samples in stability chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • For photostability, expose samples to a controlled light source (e.g., ICH-compliant xenon lamp).

  • At specified time points (e.g., 0, 1, 2, 3 months), remove samples from the chambers.

  • Extract this compound from a known amount of the formulation.

  • Quantify the concentration of this compound using a validated HPLC or LC-MS method.

  • Calculate the percentage of degradation over time for each condition.

Visualizations

Bioavailability_Pathway cluster_formulation Topical Formulation cluster_skin Skin Layers cluster_metabolism Metabolic Conversion Retinyl_Glucoside This compound Stratum_Corneum Stratum Corneum Retinyl_Glucoside->Stratum_Corneum Penetration Epidermis Epidermis Stratum_Corneum->Epidermis Diffusion Dermis Dermis Epidermis->Dermis Retinol Retinol Epidermis->Retinol β-glucosidase Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinaldehyde->Retinol Reduction Retinoic_Acid Retinoic Acid (Active Form) Retinaldehyde->Retinoic_Acid Oxidation

Caption: Metabolic pathway of topical this compound in the skin.

Troubleshooting_Workflow Start Low Efficacy Observed Check_Penetration Is Skin Penetration Adequate? Start->Check_Penetration Check_Conversion Is Enzymatic Conversion Occurring? Check_Penetration->Check_Conversion Yes Enhance_Penetration Optimize Delivery System Add Permeation Enhancers Check_Penetration->Enhance_Penetration No Check_Stability Is the Formulation Stable? Check_Conversion->Check_Stability Yes Verify_Enzyme_Activity Assess Enzyme Activity in Skin Model Test for Formulation Inhibitors Check_Conversion->Verify_Enzyme_Activity No Improve_Stability Add Antioxidants Use Protective Packaging Check_Stability->Improve_Stability No Re-evaluate Re-evaluate Efficacy Check_Stability->Re-evaluate Yes Enhance_Penetration->Re-evaluate Verify_Enzyme_Activity->Re-evaluate Improve_Stability->Re-evaluate

Caption: Troubleshooting workflow for low this compound efficacy.

References

Validation & Comparative

In Vitro Bioactivity of Retinyl Glucoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of retinyl glucoside against other common retinoids, namely retinol and retinoic acid. The information presented is supported by experimental data from publicly available scientific literature, offering insights into its potential efficacy in dermatological and cosmetic applications.

Comparative Bioactivity Data

The following table summarizes the in vitro effects of this compound, retinol, and retinoic acid on key biomarkers associated with skin health and aging. It is important to note that direct head-to-head comparative studies for this compound are limited. Therefore, the data presented is a synthesis of findings from various studies and should be interpreted with consideration of the different experimental conditions.

Bio-MarkerThis compoundRetinolRetinoic Acid
Collagen Synthesis Data not available in direct comparative studies.Increases procollagen I and III protein expression in human skin fibroblasts.[1]Upregulates genes for collagen type 1 (COL1A1) and type 3 (COL3A1) with corresponding increases in procollagen protein expression.[1]
MMP Inhibition Data not available in direct comparative studies.Can reduce the activity of matrix metalloproteinases (MMPs).[2]Can suppress MMP activity.
Gene Expression Data not available in direct comparative studies.Modulates the expression of genes related to skin function.Potently regulates a wide range of genes involved in cell differentiation, proliferation, and inflammation.
RAR Activation Expected to have lower direct RAR activation.Can activate Retinoic Acid Receptors (RARs), though less potently than retinoic acid.Potent activator of RARs, mediating its biological effects.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are outlined below. These protocols provide a framework for the evaluation of retinoid bioactivity.

Collagen Synthesis Assay (Sirius Red Method)

This assay quantifies the total soluble collagen produced by human dermal fibroblasts in culture.

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, retinol, retinoic acid) in a serum-free medium for a specified period (e.g., 48-72 hours).

  • Sample Collection: The cell culture supernatant is collected to measure secreted collagen.

  • Sirius Red Staining:

    • Aliquots of the culture supernatant are mixed with Sirius Red dye solution (0.1% Direct Red 80 in picric acid).

    • The mixture is incubated at room temperature to allow the dye to bind to collagen.

    • The collagen-dye complex is precipitated by centrifugation.

    • The supernatant is discarded, and the pellet is washed to remove unbound dye.

  • Quantification:

    • The precipitated dye is resolubilized using a sodium hydroxide solution.

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of 540 nm.

    • Collagen concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of collagen.

Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate Method)

This assay measures the enzymatic activity of MMPs and the inhibitory potential of test compounds.

  • Enzyme and Substrate Preparation: Recombinant human MMPs (e.g., MMP-1, MMP-9) and a specific fluorogenic MMP substrate are used. The substrate consists of a peptide sequence recognized by the MMP, flanked by a fluorescent reporter and a quencher molecule.

  • Assay Procedure:

    • The test compound is pre-incubated with the MMP enzyme in an assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Measurement:

    • The fluorescence intensity is measured over time using a fluorescence microplate reader.

    • In the presence of an active MMP, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

    • The rate of fluorescence increase is proportional to the MMP activity.

    • The inhibitory effect of the test compound is calculated by comparing the MMP activity in its presence to the activity of a control without the inhibitor.

Gene Expression Analysis (Quantitative Polymerase Chain Reaction - qPCR)

This method is used to quantify the expression levels of specific genes in response to treatment with retinoids.

  • Cell Culture and Treatment: Human dermal fibroblasts or keratinocytes are cultured and treated with the test compounds as described for the collagen synthesis assay.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR:

    • The qPCR reaction is set up with the cDNA template, specific primers for the target genes (e.g., COL1A1, MMP1), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • The reaction is performed in a real-time PCR thermal cycler.

  • Data Analysis:

    • The expression level of the target genes is normalized to the expression of a stable housekeeping gene (e.g., GAPDH, ACTB).

    • The relative change in gene expression in treated cells compared to untreated controls is calculated using the delta-delta Ct method.

Visualizing the Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for in vitro validation of retinoid bioactivity.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Human Skin Cells (Fibroblasts/Keratinocytes) treatment Treatment with Retinoids start->treatment collagen Collagen Synthesis (Sirius Red) treatment->collagen Analyze Supernatant mmp MMP Inhibition (Fluorogenic Assay) treatment->mmp Analyze Enzyme Activity gene Gene Expression (qPCR) treatment->gene Analyze RNA data Quantification & Comparison collagen->data mmp->data gene->data end Bioactivity Profile data->end

Caption: General workflow for in vitro bioactivity testing of retinoids.

Retinoid Signaling Pathway

The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

retinoid_signaling cluster_extracellular cluster_intracellular cluster_nucleus retinoid Retinoid (e.g., Retinoic Acid) receptor_complex RAR/RXR Heterodimer retinoid->receptor_complex Binds corepressor Co-repressor Complex receptor_complex->corepressor Dissociates coactivator Co-activator Complex receptor_complex->coactivator Recruits rare Retinoic Acid Response Element (RARE) on DNA coactivator->rare Binds to transcription Gene Transcription rare->transcription Initiates response Biological Response (e.g., Collagen Synthesis) transcription->response

Caption: Simplified retinoid signaling pathway via RAR/RXR activation.

References

A Comparative Analysis of the Irritation Potential of Retinyl Glucoside and Retinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the irritation potential of retinyl glucoside versus the well-established retinoid, retinol. While direct comparative clinical data is limited, this document synthesizes the existing knowledge on retinol-induced irritation and the biochemical rationale for the potentially lower irritation profile of this compound. It also presents detailed experimental protocols for assessing and comparing the irritation potential of these two molecules.

Introduction

Retinol, a form of Vitamin A, is a cornerstone in dermatology and cosmetic science for its proven efficacy in treating acne, photoaging, and various other skin conditions.[1] Its mechanism of action involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus of skin cells, which modulates gene expression related to cell growth, differentiation, and inflammation.[2] However, the topical application of retinol is frequently associated with skin irritation, manifesting as erythema, scaling, burning, and pruritus, collectively known as retinoid dermatitis.[1] This irritation is a significant factor limiting patient compliance.

This compound, a derivative of retinol, has been developed to enhance stability and potentially reduce the irritation associated with retinol. The underlying hypothesis is that the gradual enzymatic release of retinol from the glucoside moiety in the skin will lead to a more controlled delivery and a lower incidence of adverse effects.

Mechanism of Retinoid-Induced Irritation

The precise mechanisms underlying retinoid-induced skin irritation are not fully elucidated but are understood to involve a cascade of inflammatory events. Topical application of retinol can lead to:

  • Pro-inflammatory Cytokine Release: Studies have shown that retinoids can induce the expression of pro-inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8) in epidermal cells and fibroblasts.[1]

  • Immune Cell Infiltration: The release of these cytokines can lead to the infiltration of immune cells, contributing to the observed inflammation.[1]

  • Skin Barrier Disruption: Retinoids can accelerate epidermal turnover, which may compromise the integrity of the stratum corneum and impair the skin's barrier function.

Comparative Irritation Profile: this compound vs. Retinol

Currently, there is a lack of publicly available, peer-reviewed clinical studies that directly compare the irritation potential of this compound and retinol in a head-to-head manner. However, the chemical structure of this compound provides a strong rationale for its anticipated milder profile.

Retinyl esters, another class of retinol derivatives, are generally considered to be less irritating than retinol. This is because they must first be hydrolyzed by cutaneous esterases to release retinol, which is then converted to the active retinoic acid. This multi-step conversion process is thought to result in a slower, more sustained delivery of the active molecule, thereby reducing the likelihood of overwhelming the skin's tolerance threshold.

Similarly, it is hypothesized that this compound undergoes enzymatic hydrolysis in the skin by glucosidases to gradually release retinol. This controlled release mechanism is expected to result in a lower peak concentration of active retinoids at any given time, thus mitigating the irritation response.

Table 1: Theoretical Comparison of this compound and Retinol

FeatureThis compoundRetinol
Chemical Structure Retinol molecule attached to a glucose moiety.Free retinol molecule.
Conversion to Active Form Requires enzymatic hydrolysis by glucosidases in the skin to release retinol, followed by conversion to retinoic acid.Directly converted to retinaldehyde and then retinoic acid in the skin.
Anticipated Irritation Potential Lower, due to gradual release of retinol.Higher, due to more rapid conversion to active metabolites.
Stability Generally more stable than retinol.Prone to degradation by light and air.

Experimental Protocols for Assessing Irritation Potential

To definitively compare the irritation potential of this compound and retinol, standardized and well-controlled experimental studies are necessary. Below are detailed methodologies for key in-vivo and in-vitro experiments.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin irritation and sensitization potential of a topical ingredient.

Objective: To compare the cumulative irritation and sensitization potential of this compound and retinol on human skin.

Methodology:

  • Subject Recruitment: A panel of 50-100 healthy adult volunteers with a mix of skin types, including self-perceived sensitive skin, should be recruited.

  • Test Materials:

    • Test Article 1: Formulation containing a specified concentration of this compound (e.g., 0.5% w/w) in a suitable vehicle.

    • Test Article 2: Formulation containing an equimolar concentration of retinol (e.g., 0.3% w/w) in the same vehicle.

    • Vehicle Control: The formulation vehicle without any active ingredient.

    • Positive Control (optional): A known mild irritant.

    • Negative Control: No application.

  • Induction Phase (3 weeks):

    • Small, occlusive or semi-occlusive patches containing the test materials are applied to the upper back of each subject.

    • Patches are worn for 24-48 hours and then removed.

    • The application sites are scored for signs of irritation (erythema, edema, papules, vesicles) by a trained assessor at baseline and 24 and 48 hours after patch removal. A standardized scoring scale (e.g., 0-4) is used.

    • This process is repeated nine times over a three-week period.

  • Rest Phase (2 weeks): No patches are applied during this period to allow for the resolution of any irritation and the development of any potential sensitization.

  • Challenge Phase (1 week):

    • A new set of patches with the same test materials is applied to a naive skin site on the lower back.

    • The sites are evaluated for irritation at 24, 48, 72, and 96 hours after patch removal.

  • Data Analysis: The mean cumulative irritation scores for each test article are calculated and statistically compared. The incidence and severity of any sensitization reactions are also recorded.

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase (2 Weeks) cluster_challenge Challenge Phase (1 Week) induction_start Week 1-3: Apply Patches (9 Applications) induction_eval Evaluate Irritation (Erythema, Edema) induction_start->induction_eval 24-48h rest_phase No Application induction_eval->rest_phase challenge_start Apply Patches to Naive Site rest_phase->challenge_start challenge_eval Evaluate Irritation & Sensitization challenge_start->challenge_eval 24-96h

Figure 1: Workflow for a Human Repeat Insult Patch Test (HRIPT).

In Vitro Cytokine Release Assay

This in-vitro assay provides a mechanistic insight into the inflammatory potential of the test compounds.

Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-8, MCP-1) from human skin cells or reconstructed human epidermis (RhE) models following exposure to this compound and retinol.

Methodology:

  • Cell Culture/Tissue Model:

    • Human epidermal keratinocytes (HEK) and/or dermal fibroblasts (HDF) are cultured to confluence.

    • Alternatively, commercially available RhE models can be used for a more organotypic assessment.

  • Treatment:

    • Cells/tissues are treated with various concentrations of this compound and retinol dissolved in a suitable vehicle.

    • A vehicle control and a positive control (e.g., lipopolysaccharide, LPS) are included.

  • Incubation: The treated cells/tissues are incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-8, MCP-1, TNF-α) in the supernatant is measured using a multiplex immunoassay (e.g., ELISA, Luminex).

  • Cell Viability Assay: A cell viability assay (e.g., MTT, LDH) is performed to ensure that the observed cytokine release is not due to cytotoxicity.

  • Data Analysis: The levels of cytokine release for each treatment group are normalized to the vehicle control and statistically compared.

Cytokine_Assay_Workflow start Culture Human Skin Cells (e.g., Keratinocytes, Fibroblasts) treatment Treat with this compound, Retinol, and Controls start->treatment incubation Incubate for 24 hours treatment->incubation collection Collect Supernatant incubation->collection viability Assess Cell Viability (MTT/LDH Assay) incubation->viability quantification Quantify Cytokines (e.g., IL-8, MCP-1) via ELISA/Luminex collection->quantification analysis Data Analysis and Comparison quantification->analysis viability->analysis

Figure 2: Workflow for an In Vitro Cytokine Release Assay.

Signaling Pathway of Retinol-Induced Irritation

The binding of retinol's active metabolite, retinoic acid, to its nuclear receptors can trigger a signaling cascade that leads to the expression of various genes, including those involved in inflammation.

Retinol_Irritation_Pathway cluster_cell Skin Cell (Keratinocyte/Fibroblast) cluster_response Clinical Manifestation Retinol Topical Retinol Retinoic_Acid Retinoic Acid (Active Metabolite) Retinol->Retinoic_Acid Enzymatic Conversion RAR_RXR RAR/RXR Nuclear Receptors Retinoic_Acid->RAR_RXR Binding Gene_Expression Modulation of Gene Expression RAR_RXR->Gene_Expression Cytokines ↑ Pro-inflammatory Cytokines (MCP-1, IL-8) Gene_Expression->Cytokines Barrier_Disruption Altered Epidermal Differentiation Gene_Expression->Barrier_Disruption Inflammation Inflammation (Erythema, Edema) Cytokines->Inflammation Irritation Irritation (Scaling, Pruritus) Barrier_Disruption->Irritation

Figure 3: Simplified signaling pathway of retinol-induced skin irritation.

Conclusion

While retinol remains a highly effective ingredient in dermatology, its associated irritation is a notable drawback. This compound presents a promising alternative with a theoretical potential for a more favorable tolerability profile due to its gradual enzymatic conversion to retinol in the skin. However, robust clinical and in-vitro studies directly comparing the irritation potential of these two molecules are needed to substantiate this hypothesis. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments, which would be invaluable for the development of next-generation retinoid-based therapies with improved safety and patient compliance.

References

A Comparative Analysis of the In Vitro Cytotoxicity of Retinyl Glucoside and Retinoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of retinyl glucoside and retinoic acid, two retinoids of significant interest in dermatology and pharmacology. While both compounds are derivatives of vitamin A, their distinct chemical structures lead to differences in their biological activity and, consequently, their impact on cell viability. This report synthesizes available experimental data to offer an objective comparison for research and development applications.

Executive Summary

Retinoic acid, the biologically active form of vitamin A, exhibits well-documented cytotoxic effects on various cell lines, particularly at higher concentrations. Its ability to induce cell cycle arrest and apoptosis is a key mechanism in its therapeutic applications. In contrast, direct quantitative cytotoxicity data for this compound is scarce in publicly available literature. As a glucoside derivative of retinol, it is generally considered to be a milder compound. It is metabolized in the skin to retinol, which is then converted to retinoic acid. Therefore, the cytotoxic potential of this compound is likely to be significantly lower and dependent on its conversion rate to retinoic acid. This guide presents a compilation of reported cytotoxicity data for retinoic acid and contextualizes the expected cytotoxic profile of this compound based on its metabolic pathway.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of retinoic acid and related retinoids from various in vitro studies. Due to the limited direct data on this compound, its cytotoxic profile is inferred based on its relationship with retinol.

CompoundCell LineAssayEndpointConcentration / IC50Citation
Retinoic Acid Human Fibroblasts & Epithelial CellsCell LysisCytotoxicity0.6 - 3 x 10⁻⁵ M[1]
Human Lung Adenocarcinoma (A549)CellTiter-GloIC50 (6 days)92.3 ± 8.0 µM
Human Colon Cancer (Caco-2)Not specifiedIC50 (24h)3.5 µM (atRA), 0.3 µM (9-cis RA)
Retinol Human Adult FibroblastsMTT AssayIC50~96 µM[2]
Mouse Lymphoma (L5178Y/Tk+/-)Relative Total GrowthMinimal Cytotoxicity (without UVA)5 and 10 µg/ml[3]
RAW264.7Not specifiedIC50140 µM[4][5]
This compound Not availableNot availableNot availableData not available

Note: The cytotoxicity of this compound is expected to be lower than that of retinol and significantly lower than that of retinoic acid, as it requires enzymatic conversion to become biologically active.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for common cytotoxicity assays used in retinoid research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., retinoic acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released and express cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Mandatory Visualization

The following diagrams illustrate key processes relevant to the comparison of this compound and retinoic acid.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Incubation with Compound cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment assay_step Assay-specific Steps (e.g., MTT/LDH) treatment->assay_step measurement Absorbance Measurement assay_step->measurement data_processing Calculate % Viability measurement->data_processing ic50 Determine IC50 data_processing->ic50

A typical experimental workflow for in vitro cytotoxicity testing.

Retinoic_Acid_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptotic Cascade RA Retinoic Acid CRABP Cellular Retinoic Acid Binding Protein (CRABP) RA->CRABP Binds RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Translocates to Nucleus and Binds RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription (e.g., p53, pro-apoptotic genes) RARE->Gene_Transcription Initiates Mitochondria Mitochondrial Dysfunction Gene_Transcription->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathway of retinoic acid-induced apoptosis.

Discussion

The available data consistently demonstrates that retinoic acid possesses significant cytotoxic activity against a variety of cell types. This is attributed to its role as a potent signaling molecule that can modulate gene expression related to cell growth, differentiation, and apoptosis. The induction of apoptosis by retinoic acid is often mediated through its nuclear receptors, RAR and RXR, leading to the activation of downstream pathways that can involve mitochondrial dysfunction and caspase activation.

In contrast, this compound is a pro-form of retinol. Its biological effects, including any potential cytotoxicity, are contingent upon its enzymatic hydrolysis to retinol, which is then subsequently oxidized to retinaldehyde and finally to retinoic acid. This multi-step conversion process inherently reduces the immediate bioavailability of the active compound, retinoic acid, at the cellular level. Consequently, it is reasonable to hypothesize that this compound exhibits a significantly lower cytotoxic profile compared to retinoic acid. This characteristic makes it a more suitable candidate for cosmetic and topical applications where a milder, more controlled release of retinoid activity is desirable.

For drug development professionals, the potent cytotoxicity of retinoic acid can be harnessed for therapeutic purposes, such as in oncology. For researchers in dermatology and cosmetology, the lower potential for cytotoxicity of this compound makes it an attractive alternative for skincare formulations aimed at delivering the benefits of retinoids with reduced irritation and cellular stress.

Future research should focus on direct, head-to-head in vitro cytotoxicity studies of this compound and retinoic acid in relevant skin cell models, such as keratinocytes and fibroblasts, to provide quantitative data that would solidify the comparative safety and efficacy profiles of these two important retinoids.

References

comparative analysis of gene expression by different retinoids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of how different retinoids modulate gene expression, tailored for researchers, scientists, and drug development professionals. Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as differentiation, proliferation, and apoptosis.[1][2] Their therapeutic applications in dermatology and oncology are extensive, but their efficacy and side-effect profiles are dictated by their unique interactions with nuclear receptors and subsequent regulation of target genes.[3]

The Retinoid Signaling Pathway

Retinoids exert their effects on gene expression primarily through nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[4][5] After entering a cell, a retinoid like all-trans-retinoic acid (atRA) translocates to the nucleus and binds to an RAR-RXR heterodimer. This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event typically releases co-repressors and recruits co-activators, initiating the transcription of downstream genes. Different retinoids exhibit varying affinities for RAR and RXR subtypes (α, β, γ), leading to differential gene expression profiles.

Retinoid_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., atRA) RAR RAR Retinoid->RAR Enters Nucleus RAR_RXR RAR-RXR Heterodimer Retinoid->RAR_RXR Binds RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to DNA TargetGene Target Gene mRNA mRNA RARE->mRNA Transcription Regulation

Caption: General mechanism of retinoid-mediated gene transcription.

Comparative Gene Expression Data

The selectivity of retinoids for different nuclear receptors results in distinct gene expression signatures. While some target genes are commonly regulated by most retinoids, others are uniquely modulated by specific compounds. The following table summarizes the effects of several key retinoids on well-documented target genes.

RetinoidReceptor SelectivityKey Target GenesObserved EffectCell Type / ContextReference
All-trans-Retinoic Acid (atRA / Tretinoin) Pan-RAR agonistRARB, CYP26B1, HOXA1, HOXB4Strong UpregulationLMH cells
COL1A1, COL3A1UpregulationHuman Skin
Retinol Precursor to atRARARB, CYP26B1Weaker Upregulation vs. atRALMH cells
COL1A1, COL3A1UpregulationHuman Skin
Tazarotene RARβ and RARγ selectiveTIG1, TIG2, TIG3InductionKeratinocytes, Melanoma Cells
Does not activate RXR-specific pathwaysNo direct binding to RXRsIn vitro assays
Bexarotene RXR selectiveEGR3InductionCutaneous T-Cell Lymphoma (CTCL)
Induces RXR homodimerization pathwaysApoptosis and anti-proliferationCTCL cells
Alitretinoin (9-cis-retinoic acid) Pan-RAR and RXR agonistBroad gene regulationBinds both RARs and RXRsGeneral
Trifarotene RARγ selectiveGenes in inflammation, cell migrationModulationAcne Lesions

Experimental Workflow for Gene Expression Analysis

A typical workflow to compare the effects of different retinoids on gene expression involves several key stages, from cell culture to bioinformatics analysis. This process ensures that the observed changes in gene expression can be reliably attributed to the specific retinoid treatment.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analysis Data Analysis arrow arrow A 1. Cell Culture (e.g., HL-60, Keratinocytes) B 2. Retinoid Treatment (Vehicle, Retinoid A, Retinoid B) A->B C 3. Cell Harvesting & Lysis B->C D 4. RNA Extraction & Purification C->D E 5. Quality Control (e.g., NanoDrop, Bioanalyzer) D->E F 6. cDNA Synthesis E->F G 7. Gene Expression Quantification F->G H 8. Data Acquisition (qPCR Ct values or RNA-Seq reads) G->H G_opts RT-qPCR or RNA-Sequencing G->G_opts I 9. Normalization (vs. Housekeeping Genes or Spike-in Controls) H->I J 10. Differential Expression Analysis I->J K 11. Pathway & Functional Analysis J->K J_opts Fold Change Calculation & Statistical Testing J->J_opts

References

Safety Operating Guide

Proper Disposal of Retinyl Glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Disposal

The primary principle for the disposal of retinyl glucoside is to treat it as a hazardous chemical waste. This is based on the known properties of its parent compound, retinol, which is recognized for potential reproductive toxicity and the potential to cause long-lasting harmful effects to aquatic life. Therefore, this compound should never be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to wear appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard lab coat to protect clothing and skin.

2. Waste Collection:

  • Solid Waste: Collect solid this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container. The container should be designated for hazardous chemical waste.

  • Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container. The container must be compatible with the solvent used. Do not mix with other incompatible waste streams.

3. Labeling: Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • Any associated hazards (e.g., "Reproductive Toxin," "Aquatic Hazard")

4. Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Follow your institution's specific guidelines for the storage of hazardous waste.

5. Final Disposal: The final disposal of this compound must be conducted through an approved waste disposal plant. This is typically handled by your institution's Environmental Health and Safety (EHS) office. Contact your EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to incinerate or treat the chemical waste yourself.

Handling Spills

In the event of a spill, the following procedures should be followed:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.

  • Clean-up: Carefully scoop the absorbent material into the designated hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water. All materials used for cleanup should be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.

Logical Workflow for this compound Disposal

A 1. Assess Hazards & Wear PPE (Gloves, Eye Protection, Lab Coat) B 2. Segregate Waste (Solid vs. Liquid) A->B C 3. Collect in Labeled, Sealed Container ('Hazardous Waste', Chemical Name) B->C D 4. Store in Designated Hazardous Waste Area C->D E 5. Contact Environmental Health & Safety (EHS) D->E F 6. Arrange for Professional Disposal (Approved Waste Disposal Plant) E->F

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.